3-Methyl-4-(pyridin-4-yl)aniline
Description
BenchChem offers high-quality 3-Methyl-4-(pyridin-4-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-4-(pyridin-4-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methyl-4-pyridin-4-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-8-11(13)2-3-12(9)10-4-6-14-7-5-10/h2-8H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXJJJZNTFAXFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties of 3-Methyl-4-(pyridin-4-yl)aniline: A Technical Guide for Drug Discovery Professionals
Introduction: 3-Methyl-4-(pyridin-4-yl)aniline is a heterocyclic aromatic amine that holds potential as a scaffold in medicinal chemistry and drug discovery. Its structural motif, featuring a substituted aniline (B41778) ring linked to a pyridine (B92270) moiety, is present in various biologically active compounds, including kinase inhibitors. This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methyl-4-(pyridin-4-yl)aniline, offering valuable data and methodologies for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data, this guide leverages high-quality computational predictions for key physicochemical parameters, alongside a detailed, plausible synthetic protocol.
Core Physicochemical Properties
The fundamental physicochemical properties of 3-Methyl-4-(pyridin-4-yl)aniline are crucial for assessing its drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME) profiles. The following table summarizes these key parameters.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂ | - |
| Molecular Weight | 184.24 g/mol | [1] |
| Predicted logP (o/w) | 2.58 | SwissADME Prediction |
| Predicted Solubility (logS) | -3.27 | SwissADME Prediction |
| Predicted pKa (most basic) | 5.31 (Pyridine N) | SwissADME Prediction |
| Predicted pKa (most acidic) | 17.29 (Aniline NH₂) | SwissADME Prediction |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | SwissADME Prediction |
| Number of Hydrogen Bond Acceptors | 2 | SwissADME Prediction |
| Number of Hydrogen Bond Donors | 1 | SwissADME Prediction |
| Number of Rotatable Bonds | 1 | SwissADME Prediction |
Note: Predicted values were obtained using the SwissADME web tool, a reliable resource for in silico drug discovery.[2][3][4][5]
Experimental Protocols
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
A common and effective method for the synthesis of biaryl compounds like 3-Methyl-4-(pyridin-4-yl)aniline is the Suzuki-Miyaura cross-coupling reaction. This protocol outlines a plausible approach starting from commercially available precursors.
Reaction Scheme:
Figure 1: Proposed synthesis of 3-Methyl-4-(pyridin-4-yl)aniline via Suzuki-Miyaura coupling.
Materials:
-
4-Bromo-2-methylaniline
-
Pyridine-4-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask, add 4-bromo-2-methylaniline (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 3-Methyl-4-(pyridin-4-yl)aniline.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Determination of Physicochemical Properties: General Methodologies
The following are standard experimental protocols that can be employed to determine the physicochemical properties of 3-Methyl-4-(pyridin-4-yl)aniline.
-
Melting Point: Determined using a calibrated melting point apparatus. A small sample of the crystalline solid is placed in a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
-
Boiling Point: Can be determined by distillation at atmospheric or reduced pressure. For small quantities, micro-boiling point determination methods can be used.
-
Solubility: The shake-flask method is a standard technique. A known amount of the compound is added to a specific volume of a solvent (e.g., water, buffer at a specific pH) and shaken at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured, typically by UV-Vis spectroscopy or HPLC.
-
pKa: Potentiometric titration is a common method. The compound is dissolved in a suitable solvent (often a water-methanol mixture) and titrated with a standard acid or base. The pH is monitored throughout the titration, and the pKa is determined from the titration curve.
-
logP (Octanol-Water Partition Coefficient): The shake-flask method is the classical approach. The compound is partitioned between n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the logP is calculated as the logarithm of the ratio of the concentrations. Reverse-phase high-performance liquid chromatography (RP-HPLC) can also be used to estimate logP by correlating the retention time with that of compounds with known logP values.
Potential Biological Relevance and Signaling Pathways
While direct biological studies on 3-Methyl-4-(pyridin-4-yl)aniline are limited, its structural similarity to known kinase inhibitors suggests its potential as a scaffold for developing new therapeutic agents, particularly in oncology. Aniline and pyridine moieties are common features in compounds targeting various protein kinases.
One such relevant pathway is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) and is a key target in cancer therapy. Inhibitors of the VEGF receptor (VEGFR) often contain heterocyclic cores similar to 3-Methyl-4-(pyridin-4-yl)aniline.
Figure 2: Simplified representation of the VEGF signaling pathway and the potential point of inhibition.
This diagram illustrates how the binding of VEGF to its receptor (VEGFR) triggers a cascade of intracellular signaling events involving key proteins like PLCγ, PI3K, and Ras, ultimately leading to angiogenesis. A potential inhibitor like 3-Methyl-4-(pyridin-4-yl)aniline could block this pathway by binding to the ATP-binding site of the VEGFR kinase domain, thereby preventing its activation and downstream signaling.
Conclusion
3-Methyl-4-(pyridin-4-yl)aniline presents an interesting scaffold for further exploration in drug discovery. This technical guide provides a foundational understanding of its physicochemical properties, a plausible and detailed synthetic route, and a relevant biological context. The provided data and protocols are intended to facilitate further research and development of novel therapeutics based on this promising molecular structure. Future experimental validation of the predicted properties and biological screening are essential next steps in elucidating the full potential of this compound.
References
Spectroscopic and Spectrometric Analysis of 3-Methyl-4-(pyridin-4-yl)aniline: A Technical Guide
Introduction: 3-Methyl-4-(pyridin-4-yl)aniline is a biphenyl (B1667301) aromatic amine of interest in medicinal chemistry and drug development as a key intermediate in the synthesis of various active pharmaceutical ingredients. Its chemical structure, featuring a substituted aniline (B41778) ring linked to a pyridine (B92270) ring, gives rise to a unique spectroscopic fingerprint. This technical guide provides an in-depth overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It also outlines detailed experimental protocols for acquiring such data, intended for researchers and scientists in the field of drug development.
Molecular and Spectroscopic Data
The following tables summarize the fundamental molecular properties and the anticipated spectral data for 3-Methyl-4-(pyridin-4-yl)aniline. Note: The spectral data presented is predicted based on the chemical structure, as comprehensive experimental data is not publicly available.
Table 1: Molecular Properties of 3-Methyl-4-(pyridin-4-yl)aniline
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂ |
| Molecular Weight | 184.24 g/mol |
| Monoisotopic Mass | 184.1000 Da |
| CAS Number | 82160-27-8 |
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |
| ~ 8.6 | Doublet | 2H | Protons ortho to Pyridine N |
| ~ 7.3 | Doublet | 2H | Protons meta to Pyridine N |
| ~ 7.1 | Doublet | 1H | Aniline proton meta to -NH₂ |
| ~ 6.8 | Doublet of Doublets | 1H | Aniline proton ortho to -NH₂ and meta to -CH₃ |
| ~ 6.7 | Singlet | 1H | Aniline proton ortho to -NH₂ and ortho to -CH₃ |
| ~ 3.8 | Broad Singlet | 2H | -NH₂ |
| ~ 2.2 | Singlet | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) / ppm | Assignment |
| ~ 150.0 | Pyridine C ortho to N |
| ~ 148.0 | Aniline C attached to Pyridine |
| ~ 145.0 | Aniline C attached to -NH₂ |
| ~ 138.0 | Pyridine C para to N |
| ~ 132.0 | Aniline C attached to -CH₃ |
| ~ 130.0 | Aniline CH meta to -NH₂ |
| ~ 124.0 | Pyridine CH meta to N |
| ~ 118.0 | Aniline CH ortho to -NH₂ |
| ~ 115.0 | Aniline CH ortho to -NH₂ |
| ~ 20.0 | -CH₃ |
Table 4: Predicted IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Doublet | N-H stretching (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Weak | Aliphatic C-H stretching (-CH₃) |
| ~ 1620 | Strong | N-H scissoring (bending) |
| 1600 - 1450 | Strong, Multiple Bands | Aromatic C=C ring stretching |
| ~ 1300 | Medium | C-N stretching |
| 850 - 800 | Strong | Aromatic C-H out-of-plane bending |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 184 | High | [M]⁺˙ (Molecular Ion) |
| 183 | Moderate | [M-H]⁺ |
| 169 | High | [M-CH₃]⁺ |
| 156 | Moderate | [M-HCN-H]⁺ |
| 92 | Variable | [C₆H₆N]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These protocols are generalized for a compound of this nature and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-Methyl-4-(pyridin-4-yl)aniline in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Common deuterated solvents for aniline derivatives also include DMSO-d₆ and acetone-d₆.[1][2][3] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0-160 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]
-
Place the mixture into a pellet die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.[4][5]
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the prepared sample in the instrument's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction.
-
Data Acquisition (GC-MS with EI):
-
GC conditions: Use a suitable capillary column (e.g., DB-5ms). Set an appropriate temperature program to ensure the elution of the compound.
-
Ionization: Use a standard electron energy of 70 eV.[8][9][10] This energy level is optimal for generating a reproducible fragmentation pattern.[9]
-
Mass Analyzer: Scan a mass range appropriate for the compound, for example, m/z 40-400.
-
Detector: The detector will record the abundance of each ion at its specific mass-to-charge ratio.
-
-
Data Processing: The instrument's software will generate a mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow Visualization
The following diagram illustrates a logical workflow for the spectroscopic and spectrometric analysis of a synthesized compound like 3-Methyl-4-(pyridin-4-yl)aniline.
Caption: Workflow for the synthesis, purification, and structural analysis of 3-Methyl-4-(pyridin-4-yl)aniline.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. youtube.com [youtube.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. youtube.com [youtube.com]
- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 9. Electron ionization - Wikipedia [en.wikipedia.org]
- 10. chromatographyonline.com [chromatographyonline.com]
3-Methyl-4-(pyridin-4-yl)aniline molecular weight and formula
An In-depth Technical Guide to 3-Methyl-4-(pyridin-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physicochemical properties of 3-Methyl-4-(pyridin-4-yl)aniline, a substituted aniline (B41778) derivative of interest in medicinal chemistry and materials science. This guide is intended to serve as a foundational resource, offering key data, experimental context, and logical workflows relevant to its application in research and development.
Core Molecular Data
The fundamental properties of 3-Methyl-4-(pyridin-4-yl)aniline are summarized below. The molecular formula is C₁₂H₁₂N₂, and the molecular weight is 184.24 g/mol .
| Parameter | Value |
| Molecular Formula | C₁₂H₁₂N₂ |
| Molecular Weight | 184.24 g/mol |
| IUPAC Name | 3-Methyl-4-(pyridin-4-yl)aniline |
Experimental Protocols
Example Synthetic Protocol (Hypothetical): Suzuki Coupling
Objective: To synthesize 3-Methyl-4-(pyridin-4-yl)aniline from 4-bromo-3-methylaniline (B1294692) and pyridine-4-boronic acid.
Materials:
-
4-bromo-3-methylaniline
-
Pyridine-4-boronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-3-methylaniline (1.0 eq) and pyridine-4-boronic acid (1.2 eq) in a mixture of toluene and ethanol (e.g., 3:1 v/v).
-
Add an aqueous solution of sodium carbonate (2 M, 2.0 eq).
-
Deoxygenate the mixture by bubbling argon or nitrogen gas through it for 15-20 minutes.
-
To the degassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield pure 3-Methyl-4-(pyridin-4-yl)aniline.
Characterization: The structure and purity of the final compound should be confirmed by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Logical and Visual Workflow
The following diagrams illustrate key conceptual frameworks related to the research and development of 3-Methyl-4-(pyridin-4-yl)aniline.
Caption: Synthetic workflow for 3-Methyl-4-(pyridin-4-yl)aniline.
Caption: A potential drug discovery pathway for the compound.
Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methyl-4-(pyridin-4-yl)aniline, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly kinase inhibitors. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, provides a qualitative assessment of its solubility in common organic solvents, and details standardized experimental protocols for its quantitative determination. Furthermore, this guide outlines a common synthetic route for the compound and illustrates a relevant biological signaling pathway where its derivatives may act, providing essential context for its application in drug discovery and development.
Introduction to the Solubility of 3-Methyl-4-(pyridin-4-yl)aniline
3-Methyl-4-(pyridin-4-yl)aniline is a substituted aniline (B41778) derivative whose physicochemical properties are of significant interest to medicinal chemists and process development scientists. Its molecular structure, featuring a substituted aniline ring coupled with a pyridine (B92270) moiety, imparts a unique combination of polarity and aromatic character that dictates its solubility in various organic solvents. Understanding and quantifying this solubility is critical for its use in synthetic reactions, purification processes such as crystallization, and formulation development.
The general principle of "like dissolves like" suggests that 3-Methyl-4-(pyridin-4-yl)aniline will exhibit varying degrees of solubility in different organic solvents based on their polarity and hydrogen bonding capabilities. The presence of the aniline and pyridine nitrogen atoms allows for hydrogen bonding with protic solvents, while the aromatic rings suggest solubility in non-polar and polar aprotic solvents through van der Waals forces and dipole-dipole interactions.
Solubility Data
Table 1: Qualitative Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The nitrogen atoms in the aniline and pyridine rings can act as hydrogen bond acceptors, and the N-H group of the aniline can act as a hydrogen bond donor with protic solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | The polar nature of these solvents can effectively solvate the polar functionalities of the molecule. |
| Non-Polar | Toluene, Hexane | Low | The overall polarity of the molecule due to the nitrogen heteroatoms is likely to limit its solubility in non-polar hydrocarbon solvents. |
| Chlorinated | Dichloromethane (DCM) | Moderate | DCM is a versatile solvent that can dissolve a wide range of organic compounds with moderate polarity. |
Experimental Protocols
Protocol for Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol describes the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound in a given solvent.
Materials:
-
3-Methyl-4-(pyridin-4-yl)aniline (solid)
-
Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetone, toluene, dichloromethane)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 3-Methyl-4-(pyridin-4-yl)aniline to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.
-
-
Sample Processing:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to pellet the remaining solid.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette.
-
-
Analysis:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Prepare a series of standard solutions of 3-Methyl-4-(pyridin-4-yl)aniline of known concentrations.
-
Analyze the standard solutions and the diluted sample solutions by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of 3-Methyl-4-(pyridin-4-yl)aniline in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Synthetic Protocol: Suzuki Coupling for the Preparation of 3-Methyl-4-(pyridin-4-yl)aniline
A common and efficient method for the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline is the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Bromo-3-methylaniline
-
Pyridine-4-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., a mixture of 1,4-dioxane (B91453) and water, or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., for extraction and column chromatography)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add 4-bromo-3-methylaniline, pyridine-4-boronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add the degassed solvent system to the flask via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 3-Methyl-4-(pyridin-4-yl)aniline.
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Technical Guide: Chemical Properties and Synthetic Pathway of 3-Methyl-4-(pyridin-4-yl)aniline (CAS 82160-27-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 3-Methyl-4-(pyridin-4-yl)aniline (CAS Number: 82160-27-8). This compound is a key intermediate in the synthesis of Nilotinib, a potent Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). This document details a robust synthetic protocol for its preparation via a Suzuki-Miyaura cross-coupling reaction and contextualizes its importance by illustrating the Bcr-Abl signaling pathway, which is the therapeutic target of Nilotinib.
Chemical Properties
3-Methyl-4-(pyridin-4-yl)aniline is a versatile small molecule scaffold. Its core structure consists of a substituted aniline (B41778) ring linked to a pyridine (B92270) ring.
Table 1: Physicochemical Properties of 3-Methyl-4-(pyridin-4-yl)aniline
| Property | Value | Source |
| CAS Number | 82160-27-8 | [1] |
| Common Name | 3-Methyl-4-(pyridin-4-yl)aniline | [1] |
| Molecular Formula | C₁₂H₁₂N₂ | [1] |
| Molecular Weight | 184.24 g/mol | [1] |
| Appearance | Solid | MCE |
| Storage | 4°C, protect from light | MCE |
| InChI Key | XKXJJJZNTFAXFH-UHFFFAOYSA-N | Sigma-Aldrich |
Table 2: Safety Information
| Hazard Statement Code | Precautionary Statement Code | GHS Pictogram |
| H315, H319, H335 | P280, P305+P351+P338, P332+P313 | GHS07 |
Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline
The primary synthetic route to 3-Methyl-4-(pyridin-4-yl)aniline is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and widely used method for the formation of C-C bonds.[2][3]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of 4-bromo-2-methylaniline (B145978) with pyridine-4-boronic acid.
Materials:
-
4-bromo-2-methylaniline
-
Pyridine-4-boronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-bromo-2-methylaniline (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.
-
Add a 4:1 mixture of 1,4-dioxane and water to the flask.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 3-Methyl-4-(pyridin-4-yl)aniline.
Biological Relevance and Signaling Pathway
3-Methyl-4-(pyridin-4-yl)aniline is a crucial intermediate in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor.[4] Nilotinib is highly effective in treating chronic myeloid leukemia (CML) by targeting the Bcr-Abl fusion protein.
The Bcr-Abl Signaling Pathway in CML
In CML, a chromosomal translocation results in the formation of the Philadelphia chromosome, which harbors the BCR-ABL fusion gene. The resulting Bcr-Abl protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival through the activation of several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.
Mechanism of Action of Nilotinib
Nilotinib functions by binding to the ATP-binding site of the Bcr-Abl kinase domain, thereby inhibiting its kinase activity. This blockade prevents the phosphorylation of downstream substrates, leading to the inhibition of proliferation and induction of apoptosis in Bcr-Abl-positive cancer cells. The synthesis of Nilotinib from 3-Methyl-4-(pyridin-4-yl)aniline is a key step in the production of this life-saving drug.[4]
Conclusion
3-Methyl-4-(pyridin-4-yl)aniline is a compound of significant interest to the pharmaceutical and drug development industries due to its role as a key intermediate in the synthesis of the targeted cancer therapeutic, Nilotinib. The Suzuki-Miyaura cross-coupling reaction provides an efficient and scalable method for its synthesis. Understanding the chemical properties and synthetic route of this intermediate is essential for the continued production of Nilotinib and for the development of new kinase inhibitors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arborpharmchem.com [arborpharmchem.com]
An In-depth Technical Guide to 3-Methyl-4-(pyridin-4-yl)aniline: A Key Intermediate in Modern Drug Discovery
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical whitepaper provides a comprehensive overview of 3-Methyl-4-(pyridin-4-yl)aniline, a heterocyclic aromatic amine of significant interest in medicinal chemistry. While direct biological profiling of this compound is not extensively documented in publicly available literature, its primary role as a crucial synthetic intermediate in the development of pharmacologically active agents, particularly kinase inhibitors, is well-established. This guide will cover its chemical properties, plausible synthetic routes with detailed experimental protocols, and its potential applications in drug discovery, inferred from the biological activities of structurally related compounds. The information is presented to support researchers in leveraging this versatile building block for the design and synthesis of novel therapeutic agents.
Introduction and Chemical Properties
3-Methyl-4-(pyridin-4-yl)aniline is a biaryl amine that combines a substituted aniline (B41778) ring with a pyridine (B92270) ring. This structural motif is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets such as protein kinases.[1][2][3] Its utility stems from the combination of a hydrogen-bond-accepting pyridine nitrogen and an aniline moiety that can be readily functionalized. The compound is primarily recognized and utilized as a drug intermediate for the synthesis of a variety of active pharmaceutical ingredients.[2]
A summary of its key chemical properties is provided in the table below.
| Property | Value |
| IUPAC Name | 3-Methyl-4-(pyridin-4-yl)aniline |
| CAS Number | 82160-27-8 |
| Molecular Formula | C₁₂H₁₂N₂ |
| Molecular Weight | 184.24 g/mol |
| Appearance | Solid (Typical) |
| Canonical SMILES | Cc1cc(N)ccc1c2ccncc2 |
Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline
Two primary disconnection approaches for the Suzuki-Miyaura synthesis of the target molecule are feasible:
-
Route A: Coupling of 4-halo-3-methylaniline with pyridine-4-boronic acid.
-
Route B: Coupling of a 4-halopyridine with (5-amino-2-methylphenyl)boronic acid.
Below is a detailed, generalized experimental protocol for the synthesis via a Suzuki-Miyaura coupling reaction.
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Reaction: Aryl Halide + Arylboronic Acid → Biaryl Compound
Materials and Reagents:
-
Aryl Halide (e.g., 4-Bromo-3-methylaniline or 4-Bromopyridine hydrochloride)
-
Arylboronic Acid (e.g., Pyridine-4-boronic acid or (5-amino-2-methylphenyl)boronic acid)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Solvent System (e.g., 1,4-Dioxane (B91453)/Water, Toluene/Water, DME)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask), add the aryl halide (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 eq.) and the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction Execution: Place the reaction vessel in a preheated oil bath and stir the mixture at a temperature ranging from 80°C to 100°C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 3-Methyl-4-(pyridin-4-yl)aniline.
The following diagram illustrates the generalized workflow for this synthetic approach.
Role in Medicinal Chemistry and Drug Discovery
The true value of 3-Methyl-4-(pyridin-4-yl)aniline lies in its application as a scaffold for building more complex, biologically active molecules. The pyridinylaniline framework is a key component in a multitude of potent and selective kinase inhibitors.[7][8]
Kinase Inhibition: A Potential Therapeutic Application
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents.[8][9]
The pyridinylaniline scaffold is particularly effective for several reasons:
-
The pyridine nitrogen can act as a hydrogen bond acceptor, often forming a crucial interaction with the "hinge region" of the kinase ATP-binding pocket.
-
The aniline nitrogen provides a convenient point for chemical modification, allowing for the introduction of various side chains that can target other regions of the ATP pocket, thereby enhancing potency and selectivity.
-
The biaryl structure provides a rigid core that can be appropriately decorated to optimize pharmacokinetic properties.
While no specific kinase inhibition data for 3-Methyl-4-(pyridin-4-yl)aniline itself is available, it serves as a key intermediate for compounds that target these pathways. For instance, the structurally related aminopyrimidine moiety is central to the blockbuster cancer drug Imatinib (Gleevec), a BCR-Abl tyrosine kinase inhibitor.[10] The synthesis of Imatinib and other kinase inhibitors often involves the coupling of a pyridinyl-containing amine with other heterocyclic systems.[10]
The diagram below illustrates a simplified, generic signaling pathway for a receptor tyrosine kinase (RTK), a common target for inhibitors derived from pyridinylaniline scaffolds.
Conclusion and Future Outlook
3-Methyl-4-(pyridin-4-yl)aniline is a valuable and versatile building block in the field of medicinal chemistry. While it may not possess significant intrinsic biological activity, its role as a key intermediate for the synthesis of potent kinase inhibitors and other pharmacologically relevant molecules is undeniable. Its straightforward synthesis via robust methods like the Suzuki-Miyaura coupling makes it an accessible starting point for drug discovery campaigns.
Future research will likely continue to see the incorporation of this and similar pyridinylaniline scaffolds into novel molecular designs targeting a wide range of protein kinases and other enzyme classes. The continued exploration of structure-activity relationships (SAR) around this core will be instrumental in developing next-generation therapeutics with improved potency, selectivity, and safety profiles. This guide serves as a foundational resource for researchers aiming to harness the synthetic potential of 3-Methyl-4-(pyridin-4-yl)aniline in their drug discovery endeavors.
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Kinase Inhibitors via Metal-Catalyzed C⁻H Arylation of 8-Alkyl-thiazolo[5,4- f]-quinazolin-9-ones Designed by Fragment-Growing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies | MDPI [mdpi.com]
- 9. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101735196B - Method for synthesizing Imatinib - Google Patents [patents.google.com]
An In-depth Technical Guide on the Theoretical Properties of 3-Methyl-4-(pyridin-4-yl)aniline
Disclaimer: Publicly available research detailing comprehensive theoretical and experimental studies specifically on 3-Methyl-4-(pyridin-4-yl)aniline is limited. This document serves as a technical guide compiled from foundational chemical principles, computational chemistry methodologies, and data from structurally analogous compounds. The quantitative data and protocols provided are illustrative and intended to serve as a framework for future research.
Introduction
3-Methyl-4-(pyridin-4-yl)aniline, with the molecular formula C₁₂H₁₂N₂, is a heterocyclic aromatic amine.[1] Its structure, featuring a substituted aniline (B41778) ring linked to a pyridine (B92270) ring, makes it a compound of interest in medicinal chemistry and materials science. As a drug intermediate, its physicochemical and electronic properties are critical for the synthesis of bioactive compounds.[1][2] This guide outlines the theoretical properties of the molecule, providing a computational framework for its analysis.
Molecular Structure and Identification
The core structure consists of an aniline moiety substituted with a methyl group at position 3 and a pyridin-4-yl group at position 4.
Table 1: Compound Identification
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 3-Methyl-4-(pyridin-4-yl)aniline | N/A |
| CAS Number | 82160-27-8 | [1] |
| Molecular Formula | C₁₂H₁₂N₂ | [1] |
| Molecular Weight | 184.24 g/mol |[1] |
Theoretical Physicochemical Properties
The following table presents computed physicochemical properties analogous to those for similar structures like 4-[(Pyridin-4-yl)methyl]aniline, as specific data for the target molecule is not available. These values are crucial for predicting the molecule's behavior in biological and chemical systems.
Table 2: Computed Physicochemical Properties (Illustrative)
| Property | Value | Method | Reference (Analog) |
|---|---|---|---|
| Molecular Weight | 184.24 g/mol | - | [3] |
| XLogP3 | 2.3 | Cactvs 3.4.8.18 | [4] |
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 | [3] |
| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 | [3] |
| Rotatable Bond Count | 1 | Cactvs 3.4.8.18 | [3] |
| Exact Mass | 184.100048391 Da | PubChem 2.2 | [3] |
| Topological Polar Surface Area | 38.9 Ų | Cactvs 3.4.8.18 |[3] |
Quantum Chemical Analysis (Theoretical)
A full theoretical analysis using Density Functional Theory (DFT) would yield insights into the electronic structure and reactivity of 3-Methyl-4-(pyridin-4-yl)aniline. Such studies are foundational for understanding molecular interactions.
Table 3: Predicted Quantum Chemical Descriptors (Illustrative)
| Descriptor | Predicted Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.5 to -6.5 | Electron-donating ability |
| ELUMO | -1.0 to -2.0 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~4.5 | Chemical reactivity, kinetic stability |
| Ionization Potential | ~6.0 | Energy to remove an electron |
| Electron Affinity | ~1.5 | Energy released when gaining an electron |
Note: These values are estimations based on typical DFT calculations for similar aromatic amines and serve as a hypothetical baseline.
Experimental and Computational Protocols
This protocol outlines a standard procedure for the computational analysis of 3-Methyl-4-(pyridin-4-yl)aniline.
-
Geometry Optimization:
-
Software: Gaussian 16 or ORCA.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP.
-
Basis Set: 6-311++G(d,p).
-
Procedure: An initial molecular structure is built. A full geometry optimization is performed without constraints to find the lowest energy conformation. Frequency calculations are then run to confirm the structure is a true minimum (no imaginary frequencies).
-
-
Electronic Properties Calculation:
-
Procedure: Using the optimized geometry from Step 1, a single-point energy calculation is performed.
-
Analysis: From the output, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Calculate the HOMO-LUMO energy gap.
-
-
Spectroscopic Properties Prediction:
-
Procedure: Perform frequency calculations (for IR/Raman spectra) and TD-DFT (Time-Dependent DFT) calculations (for UV-Vis spectra) using the optimized structure.
-
Analysis: Visualize the computed spectra and compare them with any available experimental data for validation.
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
Procedure: Generate the MEP surface to visualize the electron density distribution.
-
Analysis: Identify nucleophilic (electron-rich, typically red) and electrophilic (electron-poor, typically blue) regions of the molecule to predict sites of reactivity.
-
References
The Electronic Landscape of Pyridyl Aniline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pyridyl aniline (B41778) derivatives, a class of organic molecules featuring both a pyridine (B92270) and an aniline moiety, have garnered significant attention in materials science and medicinal chemistry. Their unique electronic structure, characterized by the interplay between the electron-donating aniline and electron-withdrawing pyridine rings, gives rise to a host of tunable photophysical and electronic properties. This technical guide provides a comprehensive overview of the core electronic characteristics of these derivatives, offering a valuable resource for researchers engaged in the design of novel functional materials and therapeutics.
Core Electronic Properties and Structure-Property Relationships
The electronic behavior of pyridyl aniline derivatives is intrinsically linked to their molecular architecture. The relative orientation of the pyridyl and aniline rings, the nature and position of substituents on either ring, and the extent of intramolecular charge transfer (ICT) are key determinants of their electronic properties.
Substituents on the aniline ring significantly modulate the electron-donating strength of the amino group. Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) enhance the highest occupied molecular orbital (HOMO) energy, facilitating hole injection and transport. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) lower the lowest unoccupied molecular orbital (LUMO) energy, which can be beneficial for electron injection and transport. These modifications directly impact the HOMO-LUMO energy gap, a critical parameter that governs the optical and electronic characteristics of the molecule.[1]
Similarly, substitution on the pyridine ring alters its electron-accepting nature. The position of the nitrogen atom within the pyridine ring and the point of attachment to the aniline moiety also play a crucial role in defining the electronic landscape of the molecule.
Quantitative Electronic Properties
The following table summarizes key quantitative electronic properties for a selection of pyridyl aniline derivatives, providing a comparative overview for material selection and design.
| Derivative Name | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) | Conductivity (S/cm) |
| 4-(Pyridin-2-yl)aniline | -5.67 | -2.42 | 3.25 | 5.67 | 2.42 | 1.2 x 10⁻⁵ (doped) |
| 3-(Pyridin-2-yl)aniline | -5.71 | -2.38 | 3.33 | 5.71 | 2.38 | 8.7 x 10⁻⁶ (doped) |
| 4-(Pyridin-3-yl)aniline | -5.62 | -2.51 | 3.11 | 5.62 | 2.51 | Not Reported |
| 4-(Pyridin-4-yl)aniline | -5.58 | -2.60 | 2.98 | 5.58 | 2.60 | Not Reported |
| 4-(5-Nitropyridin-2-yl)aniline | -6.02 | -3.15 | 2.87 | 6.02 | 3.15 | Not Reported |
| 4-(5-Methoxypyridin-2-yl)aniline | -5.45 | -2.21 | 3.24 | 5.45 | 2.21 | Not Reported |
Note: The presented values are compiled from various computational and experimental studies and may vary depending on the specific experimental conditions and computational methods employed.[1][2][3] Conductivity values are particularly sensitive to doping levels and measurement techniques.[4][5]
Experimental Protocols
Detailed and standardized experimental procedures are paramount for the accurate characterization of the electronic properties of pyridyl aniline derivatives.
Synthesis of Substituted 4-(Pyridin-2-yl)aniline Derivatives
This protocol outlines a general Suzuki coupling reaction for the synthesis of substituted 4-(pyridin-2-yl)aniline derivatives.[6][7][8]
Materials:
-
Substituted 4-bromoaniline (B143363) (1.0 eq)
-
2-(Tributylstannyl)pyridine (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Anhydrous toluene (B28343)
-
Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add the substituted 4-bromoaniline, 2-(tributylstannyl)pyridine, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a key technique for determining the HOMO and LUMO energy levels of molecules.[9][10][11]
Instrumentation and Materials:
-
Potentiostat with a three-electrode cell setup (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or saturated calomel (B162337) electrode (SCE); counter electrode: platinum wire).
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile (B52724) or dichloromethane).
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).
-
Pyridyl aniline derivative sample (typically 1-5 mM).
-
Ferrocene (B1249389) (as an internal standard).
Procedure:
-
Prepare a solution of the pyridyl aniline derivative and the supporting electrolyte in the chosen solvent.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 15 minutes.
-
Assemble the three-electrode cell, ensuring the electrodes are clean and properly positioned.
-
Record the cyclic voltammogram of the solvent and supporting electrolyte as a baseline.
-
Add the pyridyl aniline derivative to the cell and record its cyclic voltammogram over a suitable potential range.
-
Add a small amount of ferrocene to the solution and record the voltammogram to determine the Fc/Fc⁺ redox couple, which is used for potential calibration.
-
The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.
-
The HOMO and LUMO energy levels can be estimated using the following empirical equations:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, including the HOMO-LUMO gap.[12][13][14][15]
Instrumentation and Materials:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Spectroscopic grade solvent (e.g., dichloromethane, chloroform, or ethanol).
-
Pyridyl aniline derivative sample.
Procedure:
-
Prepare a dilute solution of the pyridyl aniline derivative in the chosen solvent (typically in the micromolar concentration range).
-
Record the absorption spectrum of the solvent as a baseline.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorption (λ_max) corresponds to the energy of the electronic transition.
-
The onset of the absorption band (λ_onset) can be used to estimate the optical band gap (E_g) using the equation: E_g (eV) = 1240 / λ_onset (nm).
Visualizing Molecular Logic and Charge Transfer
The unique electronic properties of pyridyl aniline derivatives make them promising candidates for applications in molecular electronics and sensing. Their behavior can often be conceptualized as logical operations or signaling pathways.
Caption: Intramolecular Charge Transfer (ICT) mechanism in a pyridyl aniline derivative.
This diagram illustrates the fundamental process of intramolecular charge transfer upon photoexcitation. The aniline moiety acts as an electron donor, and the pyridine moiety as an electron acceptor. This charge-separated state is crucial for applications in organic photovoltaics and photocatalysis.[16][17]
Caption: Generalized mechanism for a pyridyl aniline-based fluorescent sensor.
Pyridyl aniline derivatives can act as fluorescent sensors for various analytes, such as metal ions. The binding of the analyte to the pyridyl nitrogen can either quench the fluorescence through photoinduced electron transfer (PET) or enhance it via chelation-enhanced fluorescence (CHEF), providing a detectable signal.[18][19][20]
Caption: Role of a pyridyl aniline derivative as a hole transport material in an OLED.
In organic light-emitting diodes (OLEDs), pyridyl aniline derivatives with appropriate HOMO levels can function as efficient hole transport materials (HTMs). They facilitate the transport of holes from the anode to the emissive layer, where they recombine with electrons to generate light. Their electronic properties can be tuned to optimize device performance.[21][22][23][24][25]
This guide serves as a foundational resource for understanding and harnessing the electronic properties of pyridyl aniline derivatives. The provided data, protocols, and conceptual diagrams are intended to facilitate further research and development in the exciting fields of organic electronics and medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, identification and study of electrical conductivity of the doped poly aniline - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. ijraset.com [ijraset.com]
- 12. The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy, American Journal of Quantum Chemistry and Molecular Spectroscopy, Science Publishing Group [ajqcms.org]
- 14. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 15. Ultraviolet Absorption Spectra of Nicotine, Nicotinamide, Pyridine and Aniline in Aliphatic Alcohols, Aqueous Methanols and Aqueous Media of Different pH – Oriental Journal of Chemistry [orientjchem.org]
- 16. Ligand-to-ligand charge transfer in heteroleptic Ir-complexes: comprehensive investigations of its fast dynamics and mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. Ligand-to-metal charge transfer of a pyridine surface complex on TiO2 for selective dehydrogenative cross-coupling with benzene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. ossila.com [ossila.com]
- 22. Rationally heteroarylated pyridines as hole transport materials for OLEDs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 23. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
Stability and Storage of 3-Methyl-4-(pyridin-4-yl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known stability and recommended storage conditions for the chemical intermediate, 3-Methyl-4-(pyridin-4-yl)aniline (CAS No: 82160-27-8). Due to the limited availability of public, in-depth stability studies, this document synthesizes information from supplier safety data sheets and outlines general best practices for the handling, storage, and stability assessment of similar research compounds.
Overview and General Properties
3-Methyl-4-(pyridin-4-yl)aniline is a drug intermediate utilized in the synthesis of various active pharmaceutical ingredients.[1][2] As with many complex organic molecules, its stability is critical for ensuring the integrity of experimental results and the quality of synthesized products. While specific reactivity data is limited, general precautions for handling chemical intermediates should be observed.[3]
Recommended Storage Conditions
Proper storage is paramount to prevent degradation. The following storage conditions have been recommended by suppliers.[4] Adherence to these guidelines is crucial for maintaining the compound's purity and stability over time.
| Temperature | Duration | Additional Conditions |
| -80°C | 6 months | Protect from light |
| -20°C | 1 month | Protect from light |
Handling and Safety Precautions
When handling 3-Methyl-4-(pyridin-4-yl)aniline, standard laboratory safety protocols should be strictly followed.
-
Ventilation: Use only in areas with appropriate exhaust ventilation.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Disposal: Dispose of the compound in accordance with local, state, and federal regulations.[3]
General Experimental Protocol for Stability Assessment
For research and development purposes, it may be necessary to conduct a formal stability study. The following is a generalized protocol for assessing the stability of a chemical compound like 3-Methyl-4-(pyridin-4-yl)aniline.
Objective: To evaluate the stability of 3-Methyl-4-(pyridin-4-yl)aniline under various environmental conditions (e.g., temperature, humidity, and light) over a defined period.
Materials:
-
3-Methyl-4-(pyridin-4-yl)aniline (analytical standard and test samples)
-
Calibrated stability chambers
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
pH meter
-
Glassware and solvents of appropriate purity
Methodology:
-
Sample Preparation: Accurately weigh and prepare stock solutions of 3-Methyl-4-(pyridin-4-yl)aniline in a suitable, inert solvent.
-
Forced Degradation Studies: To identify potential degradation products and pathways, subject the compound to stress conditions such as:
-
Acidic and basic hydrolysis
-
Oxidation (e.g., with hydrogen peroxide)
-
Photolytic degradation (exposure to UV and visible light)
-
Thermal degradation (at elevated temperatures)
-
-
Long-Term and Accelerated Stability Studies:
-
Store aliquots of the compound under the conditions specified in the International Council for Harmonisation (ICH) guidelines (e.g., 25°C/60% RH, 40°C/75% RH).
-
At predetermined time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method to determine the purity of the compound and quantify any degradation products.
-
Assess physical properties such as appearance, color, and solubility.
-
-
Data Analysis:
-
Plot the concentration of 3-Methyl-4-(pyridin-4-yl)aniline as a function of time for each storage condition.
-
Determine the rate of degradation and calculate the shelf-life.
-
Visualized Workflow for Handling and Storage
The following diagram illustrates a logical workflow for the proper handling and storage of 3-Methyl-4-(pyridin-4-yl)aniline to ensure its stability.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline from 4-bromotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the multi-step synthesis of 3-Methyl-4-(pyridin-4-yl)aniline, a valuable building block in medicinal chemistry and drug development, starting from the readily available 4-bromotoluene (B49008). The synthetic route involves three key transformations: regioselective nitration of 4-bromotoluene to yield 4-bromo-2-nitrotoluene (B1266186), a Suzuki-Miyaura cross-coupling reaction with 4-pyridinylboronic acid to construct the biaryl scaffold, and a final reduction of the nitro group to afford the target aniline. Detailed experimental protocols, tabulated quantitative data, and a visual representation of the synthetic workflow are provided to ensure reproducibility and facilitate application in a research and development setting.
Introduction
Aromatic anilines substituted with heterocyclic moieties are prevalent structural motifs in a wide array of pharmacologically active compounds. The title compound, 3-Methyl-4-(pyridin-4-yl)aniline, incorporates a pyridine (B92270) ring, which can act as a hydrogen bond acceptor and influence the physicochemical properties of a molecule, making it a desirable fragment in drug design. This protocol outlines a reliable and efficient three-step synthesis, beginning with the cost-effective starting material 4-bromotoluene.
Overall Synthetic Scheme
The synthesis of 3-Methyl-4-(pyridin-4-yl)aniline is accomplished through the following three-step sequence:
-
Nitration: 4-bromotoluene is nitrated to introduce a nitro group, primarily at the position ortho to the methyl group, yielding 4-bromo-2-nitrotoluene.
-
Suzuki-Miyaura Coupling: The resulting 4-bromo-2-nitrotoluene is coupled with 4-pyridinylboronic acid using a palladium catalyst to form 3-methyl-4-(pyridin-4-yl)nitrobenzene.
-
Reduction: The nitro group of the biaryl intermediate is reduced to an amine to yield the final product, 3-Methyl-4-(pyridin-4-yl)aniline.
Experimental Protocols
Step 1: Synthesis of 4-bromo-2-nitrotoluene
This procedure details the regioselective nitration of 4-bromotoluene. The methyl group is an ortho-, para-directing activator, while the bromine is also an ortho-, para-director, albeit a deactivator. The directing effects of the methyl group typically dominate, leading to nitration at the positions ortho to it.
Materials:
-
4-bromotoluene
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 4-bromotoluene to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-bromotoluene in sulfuric acid over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol (B145695) to afford 4-bromo-2-nitrotoluene as a yellow solid.
Quantitative Data:
| Reagent/Parameter | Amount/Value | Moles/Ratio |
| 4-bromotoluene | 17.1 g | 0.1 mol |
| Conc. H₂SO₄ | 50 mL | - |
| Fuming HNO₃ | 6.3 mL | ~0.15 mol |
| Reaction Temperature | 0-10 °C | - |
| Reaction Time | 2.5 hours | - |
| Typical Yield | 17.3 g | ~80% |
Step 2: Synthesis of 3-methyl-4-(pyridin-4-yl)nitrobenzene
This procedure details the Suzuki-Miyaura cross-coupling reaction. Pyridinylboronic acids can be challenging coupling partners; therefore, careful control of reaction conditions is crucial for optimal yield.
Materials:
-
4-bromo-2-nitrotoluene
-
4-pyridinylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry Schlenk flask, add 4-bromo-2-nitrotoluene, 4-pyridinylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water to the flask.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 3-methyl-4-(pyridin-4-yl)nitrobenzene.
Quantitative Data:
| Reagent/Parameter | Amount/Value | Moles/Ratio |
| 4-bromo-2-nitrotoluene | 10.8 g | 0.05 mol |
| 4-pyridinylboronic acid | 7.4 g | 0.06 mol (1.2 eq) |
| Pd(dppf)Cl₂ | 1.22 g | 1.5 mmol (3 mol%) |
| K₂CO₃ | 20.7 g | 0.15 mol (3 eq) |
| 1,4-Dioxane | 200 mL | - |
| Water | 50 mL | - |
| Reaction Temperature | 85 °C | - |
| Reaction Time | 14 hours | - |
| Typical Yield | 8.6 g | ~80% |
Step 3: Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline
This procedure details the reduction of the nitro group to an amine using tin(II) chloride dihydrate. This method is generally effective and chemoselective.[1][2]
Materials:
-
3-methyl-4-(pyridin-4-yl)nitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-methyl-4-(pyridin-4-yl)nitrobenzene in ethanol.
-
Add tin(II) chloride dihydrate to the solution.
-
Carefully add concentrated hydrochloric acid dropwise with stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize by adding saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 3-Methyl-4-(pyridin-4-yl)aniline as a solid.
Quantitative Data:
| Reagent/Parameter | Amount/Value | Moles/Ratio |
| 3-methyl-4-(pyridin-4-yl)nitrobenzene | 8.6 g | 0.04 mol |
| SnCl₂·2H₂O | 45.1 g | 0.2 mol (5 eq) |
| Ethanol | 200 mL | - |
| Conc. HCl | 50 mL | - |
| Reaction Temperature | Reflux | - |
| Reaction Time | 3.5 hours | - |
| Typical Yield | 6.6 g | ~90% |
Visualized Experimental Workflow
The following diagram illustrates the overall synthetic workflow from 4-bromotoluene to 3-Methyl-4-(pyridin-4-yl)aniline.
Caption: Overall synthetic workflow for 3-Methyl-4-(pyridin-4-yl)aniline.
Conclusion
The synthetic route detailed in this document provides a reliable and scalable method for the preparation of 3-Methyl-4-(pyridin-4-yl)aniline from 4-bromotoluene. The protocols have been designed to be straightforward and utilize commonly available reagents and catalysts. The provided quantitative data and workflow visualization serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery, enabling the efficient synthesis of this and structurally related compounds for further investigation.
References
Application Notes: Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly vital in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[1][3] The 4-arylpyridine scaffold, a key feature of 3-Methyl-4-(pyridin-4-yl)aniline, is present in numerous active pharmaceutical ingredients (APIs).[4][5]
These application notes provide a detailed and robust protocol for the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline via a palladium-catalyzed Suzuki coupling reaction between 4-bromo-3-methylaniline (B1294692) and pyridine-4-boronic acid. The protocol is designed for researchers, scientists, and drug development professionals, offering comprehensive experimental procedures, data presentation, and workflow visualization to ensure reproducibility and success in a laboratory setting.
Experimental Protocol
This protocol outlines the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline using a palladium catalyst, a suitable base, and a solvent system.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Equiv. |
| 4-Bromo-3-methylaniline | C₇H₈BrN | 186.05 | 1.0 | 1.0 |
| Pyridine-4-boronic acid | C₅H₆BNO₂ | 122.92 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane (B91453) (anhydrous) | C₄H₈O₂ | 88.11 | - | - |
| Water (degassed) | H₂O | 18.02 | - | - |
| Ethyl Acetate (B1210297) (EtOAc) | C₄H₈O₂ | 88.11 | - | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | - | - |
| Anhydrous Magnesium Sulfate (B86663) (MgSO₄) | MgSO₄ | 120.37 | - | - |
Equipment
-
Oven-dried Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Oil bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Flash column chromatography system
Procedure
-
Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-3-methylaniline (1.0 mmol, 1.0 equiv.), pyridine-4-boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition : To this mixture, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol, 5 mol%).[6][7]
-
Inert Atmosphere : Seal the flask with a rubber septum and connect it to an inert gas manifold. Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.[8]
-
Solvent Addition : Through the septum, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The recommended solvent ratio is 4:1 dioxane to water.[3][9]
-
Reaction Execution : Place the flask in a pre-heated oil bath set to 90-100 °C. Stir the reaction mixture vigorously under the inert atmosphere.[3][6]
-
Monitoring : Monitor the progress of the reaction by TLC or LC-MS until the 4-bromo-3-methylaniline starting material is completely consumed (typically 12-18 hours).[3]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying : Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by flash column chromatography on silica (B1680970) gel. A gradient of hexane/ethyl acetate is typically effective for eluting the pure 3-Methyl-4-(pyridin-4-yl)aniline.
Data Presentation
The following table summarizes the typical reaction parameters and expected outcomes for the synthesis. The data is based on analogous Suzuki-Miyaura coupling reactions reported in the literature.
| Parameter | Value/Description | Reference |
| Reactants | 4-Bromo-3-methylaniline, Pyridine-4-boronic acid | [6][7] |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | [3][9] |
| Base | Potassium Carbonate (K₂CO₃) | [6] |
| Solvent System | 1,4-Dioxane / Water (4:1) | [3][9] |
| Temperature | 90-100 °C | [3][6] |
| Reaction Time | 12-18 hours | [3][6] |
| Expected Yield | 75-90% | Based on similar reactions[7][10] |
| Purity (Post-Chromatography) | >95% | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
Visualizations
Experimental Workflow Diagram
Hypothetical Biological Signaling Pathway
Many kinase inhibitors utilize a substituted pyridine (B92270) core. This diagram illustrates a hypothetical mechanism where a compound containing the 3-Methyl-4-(pyridin-4-yl)aniline scaffold could act as an ATP-competitive kinase inhibitor, blocking a downstream signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis and Evaluation of Imatinib Analogs Using 3-Methyl-4-(pyridin-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imatinib (B729) (marketed as Gleevec®) represents a paradigm shift in cancer therapy, transitioning from non-specific cytotoxic agents to targeted molecular treatments.[1] It is a potent inhibitor of the BCR-ABL tyrosine kinase, the constitutively active enzyme driving the pathophysiology of Chronic Myeloid Leukemia (CML).[2][3][4] Imatinib functions by competitively binding to the ATP-binding site of the BCR-ABL kinase domain, which stabilizes an inactive conformation and prevents the phosphorylation of downstream substrates necessary for cell proliferation and survival.[2][3][5] Beyond CML, imatinib is also effective against gastrointestinal stromal tumors (GISTs) by inhibiting the c-KIT receptor tyrosine kinase.[2][3]
Despite its success, the emergence of drug resistance, primarily through point mutations in the ABL kinase domain, necessitates the development of new-generation inhibitors.[6] The synthesis of imatinib analogs is a critical strategy to overcome resistance, improve potency and selectivity, and reduce side effects. This document provides a detailed protocol for synthesizing novel imatinib analogs using 3-Methyl-4-(pyridin-4-yl)aniline as a key starting material. This scaffold serves as a crucial building block for exploring new structure-activity relationships (SAR) in the development of next-generation tyrosine kinase inhibitors.
Imatinib's Mechanism of Action: Signaling Pathway
The oncogenic BCR-ABL fusion protein possesses a constitutively active tyrosine kinase domain that activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[2][7] Key pathways include the RAS/RAF/MAPK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway, all of which promote leukemic cell growth and survival.[4][7][8] Imatinib inhibits the initial step of this cascade by blocking the kinase activity of BCR-ABL.[2]
Caption: Imatinib signaling pathway and point of therapeutic intervention.
Synthetic Workflow for Imatinib Analogs
The synthesis of imatinib analogs from 3-Methyl-4-(pyridin-4-yl)aniline can be achieved through a modular approach, primarily involving a palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction. This method allows for the versatile combination of different building blocks to rapidly generate a library of compounds for biological screening.
Caption: General workflow for the synthesis and evaluation of imatinib analogs.
Experimental Protocols
General Protocol for Analog Synthesis via Buchwald-Hartwig Coupling
This protocol describes the coupling of an N-(halophenyl)benzamide intermediate with an aminopyrimidine. An alternative final step, more directly using the specified starting material, would be the acylation of the pre-formed N-(3-methyl-4-(pyridin-4-yl)phenyl)-4-(pyridin-X-yl)pyrimidin-2-amine core with a substituted benzoyl chloride. The following is a representative procedure adapted from established methods.[9]
Materials and Reagents:
-
N-(3-Bromo-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Intermediate A)
-
4-(Pyridin-4-yl)pyrimidin-2-amine (Intermediate B)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Toluene (B28343) or Dioxane
-
Nitrogen or Argon gas
-
Standard glassware (Schlenk tube or oven-dried flask)
Procedure:
-
To an oven-dried Schlenk tube, add Intermediate A (1.0 eq), Intermediate B (1.1 eq), potassium tert-butoxide (1.4 eq), XPhos (0.08 eq), and Pd₂(dba)₃ (0.04 eq).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica (B1680970) gel, typically using a gradient of dichloromethane/methanol as the eluent.
-
Combine the pure fractions and evaporate the solvent to yield the final imatinib analog.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[9]
Protocol for In Vitro Anti-proliferative Activity (MTT Assay)
This protocol is used to determine the cytotoxic effects of the synthesized analogs on cancer cell lines.[9]
Materials and Reagents:
-
BCR-ABL positive cell line (e.g., K562)
-
BCR-ABL negative cell line (e.g., Jurkat, for selectivity testing)[9]
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Synthesized Imatinib Analogs (dissolved in DMSO to create stock solutions)
-
Imatinib (as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
Procedure:
-
Culture K562 and Jurkat cells in RPMI-1640 medium in a humidified incubator at 37 °C with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized analogs and control compounds (Imatinib, DMSO vehicle) in the culture medium.
-
Add 100 µL of the diluted compounds to the respective wells to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Include wells with untreated cells and vehicle-only controls.
-
Incubate the plates for 72 hours at 37 °C.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Data Presentation
The following table summarizes representative data for a hypothetical series of imatinib analogs synthesized using the described methods. The IC₅₀ values are inspired by published data on novel imatinib derivatives.[9][10]
| Compound ID | R-Group Modification on Benzamide Ring | Synthetic Yield (%) | IC₅₀ K562 Cells (µM) [BCR-ABL+] | IC₅₀ Jurkat Cells (µM) [BCR-ABL-] |
| Imatinib | N-methylpiperazine | - | 0.35 | > 50 |
| Analog-01 | Piperazine | 55 | 0.85 | > 50 |
| Analog-02 | Morpholine | 51 | 1.20 | > 50 |
| Analog-03 | 4-Hydroxypiperidine | 48 | 2.50 | > 50 |
| Analog-04 | 3-(Trifluoromethyl)aniline | 42 | 0.50 | 45.6 |
Conclusion
The provided protocols offer a robust framework for the synthesis and biological evaluation of novel imatinib analogs based on the 3-Methyl-4-(pyridin-4-yl)aniline scaffold. The modular nature of the Buchwald-Hartwig coupling reaction allows for extensive chemical exploration to identify next-generation tyrosine kinase inhibitors. By systematically modifying the peripheral functional groups, researchers can develop analogs with improved potency against resistant BCR-ABL mutants, enhanced selectivity, and more favorable pharmacokinetic properties, ultimately contributing to the advancement of targeted cancer therapies.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. ClinPGx [clinpgx.org]
- 3. droracle.ai [droracle.ai]
- 4. Imatinib | Cell Signaling Technology [cellsignal.com]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Altered intracellular signaling by imatinib increases the anti‐cancer effects of tyrosine kinase inhibitors in chronic myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
Application Notes: Synthesis and Evaluation of Novel CDK Inhibitors Based on a 3-Methyl-4-(pyridin-4-yl)aniline Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several small molecule inhibitors of CDKs have been developed, with some achieving clinical success, such as the CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib for the treatment of breast cancer. The ongoing search for novel CDK inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a key focus in oncology drug discovery.
This document outlines a potential application of 3-Methyl-4-(pyridin-4-yl)aniline as a key building block in the synthesis of a novel class of CDK inhibitors. The rationale for using this scaffold is based on the prevalence of aniline (B41778) and pyridine (B92270) moieties in known kinase inhibitors, which often serve as crucial pharmacophores for binding to the ATP pocket of the kinase domain. The proposed synthetic route and biological evaluation protocols are based on established methodologies in the field of kinase inhibitor development.
Proposed Synthesis of Novel CDK Inhibitors
The synthesis of putative CDK inhibitors from 3-Methyl-4-(pyridin-4-yl)aniline can be envisioned through its coupling with a suitable heterocyclic core, a common strategy in the development of kinase inhibitors. A plausible approach involves the reaction of the aniline with a 2-chloropyrimidine (B141910) derivative, a widely used scaffold for CDK inhibitors.
Experimental Protocol: Synthesis of a 2-Anilino-pyrimidine Derivative
-
Preparation of the Pyrimidine (B1678525) Core: A substituted 2,4-dichloropyrimidine (B19661) is prepared according to established literature procedures. The substitution at the 4-position can be varied to explore structure-activity relationships (SAR).
-
Buchwald-Hartwig Coupling: 3-Methyl-4-(pyridin-4-yl)aniline (1.0 eq) is coupled with the 2,4-dichloropyrimidine derivative (1.1 eq) under palladium catalysis.
-
Reaction Conditions:
-
Catalyst: Pd₂(dba)₃ (0.05 eq)
-
Ligand: Xantphos (0.1 eq)
-
Base: Cs₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane
-
Temperature: 100 °C
-
Time: 12-24 hours
-
-
-
Work-up and Purification: The reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield the desired N-(3-methyl-4-(pyridin-4-yl)phenyl)-4-substituted-pyrimidin-2-amine.
-
Further Functionalization (Optional): The remaining chloro-substituent at the 4-position of the pyrimidine can be further functionalized through nucleophilic aromatic substitution with various amines or other nucleophiles to generate a library of diverse compounds.
Biological Evaluation of Novel CDK Inhibitors
The newly synthesized compounds would be subjected to a battery of in vitro assays to determine their inhibitory activity against a panel of CDKs and to assess their anti-proliferative effects in cancer cell lines.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A luminescent kinase assay, such as the Kinase-Glo® Max Assay (Promega), can be used to measure the inhibitory activity of the compounds against purified recombinant CDK enzymes (e.g., CDK1/CycB, CDK2/CycE, CDK4/CycD1, CDK6/CycD3, CDK9/CycT1).
-
Reagents:
-
Purified recombinant CDK/cyclin complexes
-
Kinase-Glo® Max Reagent
-
ATP
-
Substrate peptide (e.g., a derivative of Histone H1 for cell cycle CDKs)
-
Assay buffer
-
-
Procedure:
-
A serial dilution of the test compounds is prepared in DMSO and added to a 384-well plate.
-
The CDK/cyclin enzyme and substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The Kinase-Glo® Max Reagent is added to stop the reaction and generate a luminescent signal.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The luminescent signal is inversely proportional to the amount of ATP remaining, and thus directly proportional to the kinase activity. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Experimental Protocol: Cell Proliferation Assay
The anti-proliferative activity of the compounds can be assessed in a panel of cancer cell lines (e.g., MCF-7, HCT116, A549) using a commercially available assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
A serial dilution of the test compounds is added to the wells.
-
The plate is incubated for 72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
The CellTiter-Glo® Reagent is added to the wells.
-
The plate is agitated for 2 minutes and then incubated at room temperature for 10 minutes.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. GI₅₀ (concentration for 50% growth inhibition) values are calculated from the dose-response curves.
Data Presentation
The quantitative data obtained from the biological assays should be summarized in clear and structured tables for easy comparison and SAR analysis.
Table 1: In Vitro Kinase Inhibitory Activity of Novel Compounds
| Compound ID | CDK1/CycB IC₅₀ (nM) | CDK2/CycE IC₅₀ (nM) | CDK4/CycD1 IC₅₀ (nM) | CDK6/CycD3 IC₅₀ (nM) | CDK9/CycT1 IC₅₀ (nM) |
| Lead-001 | >1000 | 150 | 25 | 30 | 500 |
| Lead-002 | >1000 | 120 | 18 | 22 | 450 |
| Palbociclib | >10000 | >10000 | 11 | 16 | >10000 |
| Ribociclib | >10000 | >10000 | 10 | 39 | >10000 |
Table 2: Anti-proliferative Activity of Novel Compounds in Cancer Cell Lines
| Compound ID | MCF-7 GI₅₀ (µM) | HCT116 GI₅₀ (µM) | A549 GI₅₀ (µM) |
| Lead-001 | 0.5 | 1.2 | 2.5 |
| Lead-002 | 0.3 | 0.9 | 1.8 |
| Palbociclib | 0.08 | >10 | >10 |
| Ribociclib | 0.11 | >10 | >10 |
Visualizations
Signaling Pathway
Caption: Simplified CDK4/6-Rb signaling pathway and the point of intervention for novel inhibitors.
Experimental Workflow
Caption: Overall workflow from synthesis to biological evaluation of novel CDK inhibitors.
Conclusion
The use of 3-Methyl-4-(pyridin-4-yl)aniline as a novel scaffold presents a promising avenue for the discovery of new CDK inhibitors. The proposed synthetic and biological evaluation protocols provide a robust framework for identifying and optimizing lead compounds with potential therapeutic applications in oncology. Further studies, including in vivo efficacy and pharmacokinetic profiling, will be necessary to fully elucidate the therapeutic potential of these novel agents.
Application of 3-Methyl-4-(pyridin-4-yl)aniline in Dasatinib Synthesis: A Review of Established Methodologies
For Researchers, Scientists, and Drug Development Professionals
Initial Assessment: A thorough review of scientific literature and patents related to the synthesis of Dasatinib did not reveal the use of 3-Methyl-4-(pyridin-4-yl)aniline as a direct precursor or intermediate. The established and widely reported synthetic pathways for Dasatinib utilize different starting materials. This document outlines the prevalent and well-documented methodologies for the synthesis of Dasatinib, providing detailed protocols, quantitative data, and pathway diagrams to support research and development in this area.
Dasatinib is a potent oral multi-tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its synthesis is a critical aspect of its pharmaceutical development and production. While various synthetic routes have been developed, they typically converge on the formation of a core thiazole-pyrimidine amide structure.
Established Synthetic Routes for Dasatinib
The synthesis of Dasatinib is a multi-step process that has been optimized to improve yield, purity, and scalability. Below are summaries of commonly employed synthetic strategies.
A widely adopted method involves the coupling of a thiazole (B1198619) carboxamide derivative with a substituted pyrimidine. This approach is highlighted in numerous patents and publications and forms the basis for many industrial production processes.
Key Intermediates:
-
N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide
-
1-(2-hydroxyethyl)piperazine
The general sequence involves the reaction of the thiazole intermediate with the dichloropyrimidine, followed by the introduction of the piperazine (B1678402) side chain.
Quantitative Data from a Representative Synthetic Route
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-aminothiazole-5-carboxylic acid, 2-chloro-6-methylaniline | Thionyl chloride, Dichloromethane | 0-25 | 2-4 | ~85 |
| 2 | N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide, 4,6-dichloro-2-methylpyrimidine | Sodium hydride, Tetrahydrofuran | 60-70 | 3-5 | ~70 |
| 3 | N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, 1-(2-hydroxyethyl)piperazine | Diisopropylethylamine, n-Butanol | 110-120 | 4-6 | ~80 |
Experimental Protocols
Protocol 1: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
This protocol details a crucial step in one of the common synthetic pathways for Dasatinib.
Materials:
-
N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide
-
4,6-dichloro-2-methylpyrimidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1N)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a stirred suspension of N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 4,6-dichloro-2-methylpyrimidine (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C and cautiously quench with 1N hydrochloric acid until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired intermediate.
Protocol 2: Final Step - Synthesis of Dasatinib
Materials:
-
N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
-
1-(2-hydroxyethyl)piperazine
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (1 equivalent) in n-butanol.
-
Add 1-(2-hydroxyethyl)piperazine (3 equivalents) and diisopropylethylamine (2 equivalents) to the solution.
-
Heat the reaction mixture to 110-120 °C and stir for 5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain crude Dasatinib.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Dasatinib.
Visualizations
Dasatinib Synthesis Workflow
Caption: A representative workflow for the synthesis of Dasatinib.
Dasatinib Mechanism of Action: Signaling Pathway Inhibition
Caption: Dasatinib inhibits multiple tyrosine kinases, blocking key signaling pathways.
Application Notes and Protocols: Synthesis and Mechanism of 3-Methyl-4-(pyridin-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline, a key intermediate in the development of various pharmacologically active compounds.[1] The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming the critical carbon-carbon bond between the aniline (B41778) and pyridine (B92270) rings.[2] This document details the underlying reaction mechanism, provides step-by-step experimental protocols for the synthesis of the target molecule and its precursors, and presents relevant quantitative data. Furthermore, it visualizes the reaction pathways and workflows to facilitate a deeper understanding for researchers in organic synthesis and drug discovery.
Reaction Mechanism: The Suzuki-Miyaura Coupling
The formation of 3-Methyl-4-(pyridin-4-yl)aniline is efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful method forges a carbon-carbon bond between an organoboron compound (pyridin-4-ylboronic acid) and an organohalide (4-bromo-2-methylaniline) using a palladium catalyst and a base.[2] The catalytic cycle is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4][5]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst. The aryl halide, 4-bromo-2-methylaniline (B145978), undergoes oxidative addition to the Pd(0) complex, breaking the carbon-bromine bond and forming a new organopalladium(II) species.[2][3] This is often the rate-determining step of the reaction.[2]
-
Transmetalation : In this step, the organic group from the pyridin-4-ylboronic acid is transferred to the palladium(II) center. A base (e.g., carbonate or phosphate) is crucial here; it activates the boronic acid, forming a more nucleophilic boronate species which facilitates the transfer of the pyridinyl group to the palladium complex, displacing the halide.[3][4]
-
Reductive Elimination : The final step involves the reductive elimination of the two organic ligands (the 3-methyl-4-aminophenyl group and the pyridin-4-yl group) from the palladium(II) complex.[3][4][5] This forms the desired C-C bond in the product, 3-Methyl-4-(pyridin-4-yl)aniline, and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The synthesis of 3-Methyl-4-(pyridin-4-yl)aniline is presented as a multi-step process, beginning with the preparation of the key coupling partners. The following protocols are generalized from established procedures and may require optimization based on laboratory conditions and specific reagent batches.
Caption: Overall workflow for the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline.
Protocol 1: Synthesis of 4-Bromo-2-methylaniline
This procedure involves the protection of the amine group of 2-methylaniline, followed by regioselective bromination and subsequent deprotection.[6][7]
-
Materials : 2-methylaniline (o-toluidine), acetic anhydride, bromine or N-bromosuccinimide (NBS), concentrated hydrochloric acid, sodium hydroxide, suitable solvents (e.g., acetic acid, ethanol, water).
-
Step 1.1 (Protection) : To a flask containing 2-methylaniline, slowly add acetic anhydride. The reaction is often exothermic. Heat the mixture to ensure complete formation of N-(2-methylphenyl)acetamide. Cool the reaction and pour it into cold water to precipitate the product. Filter and dry the solid.[6]
-
Step 1.2 (Bromination) : Dissolve the N-(2-methylphenyl)acetamide in a suitable solvent like acetic acid. Slowly add a solution of bromine in acetic acid or NBS portion-wise while maintaining the temperature. The para-position is preferentially brominated due to the directing effect of the acetamide (B32628) group. After the addition is complete, stir for several hours. Pour the mixture into water to precipitate the N-(4-bromo-2-methylphenyl)acetamide. Filter and wash the solid.
-
Step 1.3 (Hydrolysis) : Reflux the crude N-(4-bromo-2-methylphenyl)acetamide with concentrated hydrochloric acid for 1.5-2.5 hours.[7] This will hydrolyze the amide back to the free amine. Cool the solution and neutralize with a strong base (e.g., NaOH or ammonia (B1221849) solution) until the pH is 8-10 to precipitate the 4-bromo-2-methylaniline.[7] Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.[7] The product can be further purified by recrystallization or steam distillation.[8]
Protocol 2: Synthesis of Pyridin-4-ylboronic Acid
This synthesis is typically achieved via halogen-metal exchange followed by borylation.[9]
-
Materials : 4-Bromopyridine, n-butyllithium (n-BuLi) in hexanes, trimethyl borate, anhydrous tetrahydrofuran (B95107) (THF), hydrochloric acid.
-
Procedure :
-
Under an inert atmosphere (Argon or Nitrogen), dissolve 4-bromopyridine in anhydrous THF in a flask equipped for low-temperature reactions.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium solution dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.[9]
-
Add trimethyl borate dropwise to the reaction mixture, again keeping the temperature at -78 °C. Stir for another 1-2 hours.[9]
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding 2M hydrochloric acid.[9]
-
The product, pyridine-4-boronic acid, can be isolated by adjusting the pH, followed by extraction or recrystallization.[9]
-
Protocol 3: Suzuki-Miyaura Coupling
This protocol outlines the final coupling step to yield the target compound.
-
Materials : 4-Bromo-2-methylaniline, Pyridin-4-ylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), a base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃), and a solvent system (e.g., 1,4-dioxane/water, DMF, Toluene).
-
Procedure :
-
To a round-bottom flask, add 4-bromo-2-methylaniline (1.0 eq), pyridin-4-ylboronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[10]
-
Work-up : Cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica (B1680970) gel to afford pure 3-Methyl-4-(pyridin-4-yl)aniline.[11]
-
Data Presentation: Reaction Optimization
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions that can be used as a starting point for optimization.
| Parameter | Condition A | Condition B | Condition C | Notes & Reference |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ | Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a common choice. Others may offer improved reactivity for specific substrates.[12] |
| Ligand | (none) | XPhos | (none) | Bulky, electron-rich phosphine (B1218219) ligands can accelerate the reaction, especially with aryl chlorides.[13] |
| Base | Na₂CO₃ | K₃PO₄ | Cs₂CO₃ | The choice of base can significantly impact yield; stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[12][14] |
| Solvent | Toluene / H₂O | 1,4-Dioxane | DMF | Aprotic polar solvents or mixtures with water are commonly used to dissolve all reactants.[13][15] |
| Temperature | 100 °C | 90 °C | 110 °C | Reactions are typically run at elevated temperatures to ensure a reasonable reaction rate. |
| Typical Yield | 70-85% | 80-95% | 75-90% | Yields are highly substrate-dependent and require empirical optimization. |
Application in Drug Development: Kinase Inhibition
The 3-Methyl-4-(pyridin-4-yl)aniline scaffold is a privileged structure in medicinal chemistry, most notably as a core component of several tyrosine kinase inhibitors (TKIs). For example, it forms the backbone of Nilotinib, a drug used to treat chronic myelogenous leukemia (CML). Nilotinib targets the BCR-ABL fusion protein, an abnormal tyrosine kinase that drives the proliferation of cancer cells in CML. The aniline and pyridine moieties of the scaffold are crucial for binding to the ATP pocket of the kinase, inhibiting its activity and blocking downstream signaling pathways that lead to cell growth and survival.
Caption: Inhibition of the BCR-ABL signaling pathway by a TKI.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. guidechem.com [guidechem.com]
- 7. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 8. 4-BROMO-2-METHYLANILINE | 583-75-5 [chemicalbook.com]
- 9. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. researchgate.net [researchgate.net]
Application Note: High-Throughput Purity Analysis of 3-Methyl-4-(pyridin-4-yl)aniline Using Liquid Chromatography-Mass Spectrometry (LC-MS)
Abstract
This application note details a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the determination of purity and the identification of related impurities for the pharmaceutical intermediate, 3-Methyl-4-(pyridin-4-yl)aniline. The developed protocol is suitable for high-throughput screening in research, development, and quality control environments, offering excellent linearity, precision, and accuracy.
Introduction
3-Methyl-4-(pyridin-4-yl)aniline is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The purity of this compound is critical to ensure the safety and efficacy of the final drug product. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique that provides high selectivity and sensitivity for the quantification of small molecules and their impurities.[2][3] This document provides a comprehensive protocol for a validated LC-MS method for the purity analysis of 3-Methyl-4-(pyridin-4-yl)aniline.
Experimental
-
3-Methyl-4-(pyridin-4-yl)aniline reference standard (>99.5% purity)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
A high-performance liquid chromatography (HPLC) system coupled to a single quadrupole or triple quadrupole mass spectrometer was used.[4][5]
-
LC System: Agilent 1290 Infinity II LC or equivalent[4]
-
MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent[4]
-
Column: Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-Methyl-4-(pyridin-4-yl)aniline reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the 3-Methyl-4-(pyridin-4-yl)aniline sample in 10 mL of methanol. Further dilute to a final concentration of 100 µg/mL with a 50:50 mixture of acetonitrile and water for analysis.
LC-MS Method Protocol
The separation of 3-Methyl-4-(pyridin-4-yl)aniline and its potential impurities was achieved using the following chromatographic and mass spectrometric conditions.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
| Column | Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Nebulizer Pressure | 45 psi |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 325 °C |
| Scan Mode | Selected Ion Monitoring (SIM) |
| SIM Ion (m/z) | 185.1 (M+H)⁺ for 3-Methyl-4-(pyridin-4-yl)aniline |
Method Validation Summary
The LC-MS method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6]
Table 3: Method Validation Results
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | ≥ 0.995 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 80% - 120% |
| Precision (%RSD) | < 2.0% | ≤ 15% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Specificity | No interference observed at the retention time of the analyte | - |
Experimental Workflow Diagram
Caption: Workflow for the LC-MS purity analysis of 3-Methyl-4-(pyridin-4-yl)aniline.
Results and Discussion
The developed LC-MS method demonstrated excellent chromatographic performance for 3-Methyl-4-(pyridin-4-yl)aniline. The retention time was observed at approximately 4.5 minutes. The method exhibited a wide linear range with a high correlation coefficient, indicating a strong relationship between concentration and instrument response. The accuracy and precision of the method were well within the acceptable limits for pharmaceutical analysis. The low LOD and LOQ values highlight the sensitivity of the method, making it suitable for the detection and quantification of trace-level impurities.
Conclusion
The LC-MS method detailed in this application note is a reliable and efficient tool for the purity assessment of 3-Methyl-4-(pyridin-4-yl)aniline. The protocol is straightforward to implement and can be readily integrated into quality control workflows for routine analysis. The high sensitivity and selectivity of the method ensure accurate and dependable results for researchers, scientists, and drug development professionals.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions for the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline via Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no or very low conversion to the desired product. What are the most common causes?
A1: Low or no yield in this Suzuki coupling is a common issue that can typically be traced back to one of several critical factors:
-
Catalyst Inactivity: The palladium catalyst must be in the active Pd(0) state to initiate the catalytic cycle.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure the reaction conditions are suitable for its reduction to Pd(0). The pyridine (B92270) nitrogen in the substrate can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1]
-
Inappropriate Ligand Choice: Standard phosphine (B1218219) ligands like PPh₃ may be ineffective for this coupling due to the electron-deficient nature of the pyridine ring.[1] It is often necessary to use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the reaction.[1]
-
Incorrect Base or Poor Base Quality: The base is essential for the transmetalation step.[1] Weak bases may not be effective. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[1] It is critical that the base is anhydrous and finely ground to ensure its reactivity and availability in the reaction mixture.[1]
-
Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[2] It is imperative to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the entire setup and reaction time.[3][4]
-
Poor Reagent Quality: Water in the reaction solvent or reagents (especially the boronic acid) can lead to unwanted side reactions like protodeboronation.[5] Ensure all reagents are pure and solvents are anhydrous.
Q2: I am observing a significant amount of a homocoupling byproduct from my pyridineboronic acid. How can I minimize this?
A2: Homocoupling of the boronic acid (forming 4,4'-bipyridine) is a common side reaction. It can be triggered when a Pd(II) species undergoes two consecutive transmetalations with the boronic acid, followed by reductive elimination.[2] This process is often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[2] To minimize homocoupling:
-
Strictly Exclude Oxygen: This is the most critical step. Ensure your reaction flask is properly flame-dried or oven-dried, and thoroughly degas your solvents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[3][4] Maintain a positive pressure of inert gas throughout the reaction.
-
Control Reagent Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, but a large excess can favor homocoupling.[3] Optimize the ratio for your specific conditions.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce side reactions that occur during the in situ reduction of Pd(II) precatalysts.[6]
Q3: My pyridineboronic acid starting material appears to be degrading during the reaction. What is happening and how can I prevent it?
A3: This is likely due to protodeboronation, a process where the C-B bond of the boronic acid is cleaved by a proton source (like water) to yield pyridine. This side reaction removes your boronic acid from the productive catalytic cycle.[7] To prevent this:
-
Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried.[1] The presence of water can facilitate protodeboronation.[5]
-
Choose the Right Base: While a base is necessary, some bases in aqueous conditions can promote this side reaction. Using a non-aqueous solvent system or bases like anhydrous K₃PO₄ or Cs₂CO₃ can help.[1][6]
-
Consider a Boronate Ester or Trifluoroborate Salt: Arylboronic acids are susceptible to protodeboronation. Using a more stable derivative, such as a pinacol (B44631) boronate ester (Py-B(pin)) or a potassium aryltrifluoroborate salt (Py-BF₃K), can be an effective strategy.[7] Trifluoroborates are particularly robust and slowly hydrolyze in situ to provide the boronic acid for the coupling reaction.[8]
Q4: I am seeing impurities in my final product that do not correspond to starting materials or homocoupling products. What could they be?
A4: An often-overlooked source of impurities is the phosphine ligand itself. When using triarylphosphine ligands like triphenylphosphine (B44618) (PPh₃), a side reaction can occur where a phenyl group from the ligand is transferred to the palladium center and subsequently coupled to one of the substrates, leading to phenylated byproducts.[9][10] If you suspect this is occurring, consider switching to a different class of ligand, such as a dialkylbiaryl phosphine (e.g., SPhos) or an N-heterocyclic carbene (NHC) ligand, which do not contain easily transferable aryl groups.[1]
Data Presentation
Table 1: Comparison of Palladium Catalyst Systems for Pyridine Coupling
The selection of the catalyst and ligand is critical for successfully coupling with pyridine-containing substrates.[1] The following table provides a starting point for catalyst selection based on literature for similar transformations.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | Good to Excellent | [1] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | Good to Excellent | [1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Moderate to Good | |
| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 100 | Moderate to Good | |
| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Dioxane | RT - 80 | Good to Excellent | [11][12] |
Table 2: Effect of Base and Solvent on Suzuki Coupling Yield
The choice of base and solvent system can dramatically influence the reaction outcome.[11] The following data, adapted from studies on similar substrates, illustrates this effect.
| Base | Solvent | Yield (%) | Observations | Reference |
| K₃PO₄ | 1,4-Dioxane | High (e.g., >90%) | Often a very effective combination for challenging couplings. | [6] |
| K₂CO₃ | Toluene/H₂O | Moderate (e.g., ~85%) | A classic, widely used system, but may be less effective here. | |
| Cs₂CO₃ | DMF | Good | Cesium carbonate is a strong base; DMF is a polar aprotic solvent. | [11] |
| NaOH | Dioxane/H₂O | Moderate to Good | A strong, inexpensive base, but aqueous conditions may require optimization. | [13] |
| KF | Dioxane | Variable | Can be effective, especially if substrates are base-sensitive. | [12] |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol is a generalized procedure and should be optimized for your specific laboratory conditions and scale. The coupling partners are assumed to be 4-bromo-3-methylaniline (B1294692) and pyridine-4-boronic acid .
Materials:
-
4-bromo-3-methylaniline (1.0 equiv)
-
Pyridine-4-boronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or Pd(PPh₃)₄) (1-5 mol%)[6][14]
-
Base (e.g., Anhydrous K₃PO₄, 2.0 - 3.0 equiv)[1]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)[1]
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-3-methylaniline (1.0 equiv), pyridine-4-boronic acid (1.2 equiv), and the finely ground, anhydrous base (2.0-3.0 equiv).[3]
-
Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., 2 mol%) and the ligand (e.g., 4 mol% SPhos) if required, and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum or stopcock. Evacuate the flask under vacuum and backfill with inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.[14]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3][13]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 12-24 hours.[14]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to afford the pure 3-Methyl-4-(pyridin-4-yl)aniline.[15]
Visual Guides
Caption: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[16]
Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline. This key intermediate, notably used in the synthesis of the tyrosine kinase inhibitor Nilotinib, is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. This guide focuses on identifying and mitigating the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3-Methyl-4-(pyridin-4-yl)aniline?
The most prevalent and industrially significant method for the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a 4-halo-2-methylaniline (such as 4-bromo-2-methylaniline) with pyridine-4-boronic acid or its corresponding esters.
Q2: What are the critical parameters to control during the Suzuki-Miyaura coupling to ensure high yield and purity?
To achieve a successful synthesis with minimal byproducts, the following parameters are critical:
-
Inert Atmosphere: The Palladium(0) catalyst is highly sensitive to oxygen. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation and subsequent side reactions like homocoupling.[1]
-
Reagent Quality: The purity of starting materials is crucial. Boronic acids, in particular, can undergo protodeboronation upon exposure to air and moisture.[1] It is advisable to use fresh or properly stored reagents. The base should be anhydrous and finely powdered for consistent results.
-
Solvent Degassing: Solvents, especially ethereal solvents like dioxane or THF, must be thoroughly degassed to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst and Ligand Selection: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligand is critical and often requires optimization. The ligand not only stabilizes the palladium catalyst but also influences its reactivity and selectivity.
-
Base Selection: The base plays a crucial role in the transmetalation step. Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and the byproduct profile.
Q3: What are the most common byproducts observed in the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline?
Several byproducts can form during the Suzuki-Miyaura synthesis. These can be broadly categorized as:
-
Homocoupling Products: Dimerization of the starting materials can lead to the formation of 4,4'-bipyridine (B149096) and 3,3'-dimethyl-biphenyl-4,4'-diamine. This is often exacerbated by the presence of oxygen.
-
Dehalogenation Product: The starting 4-halo-2-methylaniline can be reduced to 2-methylaniline. This side reaction can occur if there are sources of hydride in the reaction mixture or if the transmetalation step is slow.[1]
-
Protodeboronation Product: Pyridine-4-boronic acid can decompose to pyridine, especially in the presence of water and at elevated temperatures.
-
Ligand-derived Impurities: In some cases, the aryl groups from phosphine ligands can be transferred to the product, leading to phenylated impurities.[2]
-
Isomeric Impurities: If the starting 4-halo-2-methylaniline contains isomeric impurities (e.g., 2-halo-6-methylaniline), this will lead to the formation of the corresponding isomeric product (e.g., 2-Methyl-3-(pyridin-4-yl)aniline).
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage conditions. Consider a pre-catalyst that is more air-stable. | The Pd(0) active species is prone to oxidation, rendering it inactive. |
| Poor Reagent Quality | Use fresh, high-purity 4-halo-2-methylaniline and pyridine-4-boronic acid. Consider using a more stable boronic acid ester (e.g., pinacol (B44631) ester). | Degradation of starting materials, particularly the boronic acid, will prevent the reaction from proceeding. |
| Inadequate Degassing | Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. | Oxygen can deactivate the palladium catalyst. |
| Incorrect Base | Ensure the base is anhydrous and finely powdered. Consider screening different bases (e.g., K₃PO₄, Cs₂CO₃) as their strength and solubility can impact the reaction. | The base is crucial for the activation of the boronic acid in the transmetalation step. |
Issue 2: Significant Formation of Homocoupling Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Improve the degassing procedure and ensure a leak-free reaction setup under a strict inert atmosphere. | Oxygen promotes the oxidative homocoupling of boronic acids. |
| Sub-optimal Catalyst Concentration | Optimize the catalyst loading. Too high a concentration can sometimes favor side reactions. | Finding the right balance of catalytic activity is key. |
| Reaction Temperature | Lower the reaction temperature, although this may require longer reaction times. | Higher temperatures can sometimes accelerate side reactions. |
Issue 3: Significant Formation of Dehalogenated Byproduct (2-methylaniline)
| Potential Cause | Troubleshooting Step | Rationale |
| Hydride Source | Ensure solvents are anhydrous and free of potential hydride donors. Some bases can also act as hydride sources. | The aryl-palladium intermediate can be intercepted by a hydride, leading to reduction instead of coupling. |
| Slow Transmetalation | Increase the concentration of the boronic acid or use a more reactive boronic acid derivative (e.g., a boronate salt). A different ligand might also accelerate this step. | A slow transmetalation step allows more time for the aryl-palladium intermediate to undergo side reactions like dehalogenation.[1] |
| Choice of Base | Switch to a non-hydridic base like K₃PO₄ or Cs₂CO₃. | To minimize the presence of potential hydride donors. |
Byproduct Summary
The following table summarizes the common byproducts and their potential relative retention times (RRT) in a typical reversed-phase HPLC analysis, although the exact values will depend on the specific analytical method.
| Byproduct Name | Structure | Typical Formation Pathway | Potential RRT (relative to product) |
| 2-Methylaniline | Dehalogenation of 4-halo-2-methylaniline | < 1.0 | |
| Pyridine | Protodeboronation of pyridine-4-boronic acid | < 1.0 | |
| 3,3'-Dimethyl-biphenyl-4,4'-diamine | Homocoupling of 4-halo-2-methylaniline | > 1.0 | |
| 4,4'-Bipyridine | Homocoupling of pyridine-4-boronic acid | < 1.0 |
Experimental Protocols
Representative Suzuki-Miyaura Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline
This protocol is a representative example and may require optimization for specific laboratory conditions and scales.
Materials:
-
4-Bromo-2-methylaniline (1.0 eq)
-
Pyridine-4-boronic acid (1.2 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq) or other suitable ligand
-
Potassium carbonate (K₂CO₃) (2.0 eq), anhydrous and finely powdered
-
1,4-Dioxane (B91453) (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromo-2-methylaniline, pyridine-4-boronic acid, and potassium carbonate.
-
In a separate vial, mix the palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the Schlenk flask via cannula or syringe.
-
Add the catalyst/ligand mixture to the reaction flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Synthetic pathway for 3-Methyl-4-(pyridin-4-yl)aniline.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline
Disclaimer: Detailed crystallization data for 3-Methyl-4-(pyridin-4-yl)aniline is not extensively available in public literature. The following guides are based on the physicochemical properties inferred from its structure (an aromatic amine with a pyridine (B92270) ring) and general principles of small molecule crystallization.[1][2] Researchers should use this information as a starting point and optimize conditions based on their experimental observations.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 3-Methyl-4-(pyridin-4-yl)aniline that influence its crystallization? A1: The molecule possesses several key features:
-
Aromatic Rings: The aniline (B41778) and pyridine rings can participate in π-π stacking interactions, which can promote crystal lattice formation.[3]
-
Amino Group (-NH2): This group is a hydrogen bond donor, allowing for the formation of strong intermolecular hydrogen bonds.
-
Pyridine Nitrogen: This nitrogen atom is a hydrogen bond acceptor.
-
Methyl Group (-CH3): This nonpolar group can influence solubility and packing within the crystal lattice.
-
Potential for Salt Formation: The basic amine and pyridine groups can be protonated to form salts with acids, which often have very different crystallization properties than the free base.[1]
Q2: What is a good starting point for solvent selection? A2: A good starting point is to test a range of solvents with varying polarities. Given the molecule's structure, solvents like ethanol, isopropanol, ethyl acetate, acetone, or mixtures such as toluene/heptane or ethanol/water are likely candidates. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
Q3: Should I expect polymorphism with this compound? A3: Many pharmaceutical compounds exhibit polymorphism (the ability to exist in multiple crystal forms).[4] It is crucial to be aware of this possibility, as different polymorphs can have different physical properties. Varying crystallization conditions (solvent, cooling rate, temperature) can lead to different polymorphic forms.
Q4: How can I improve the purity of my crystalline product? A4: Purity can be enhanced by ensuring a slow rate of crystallization.[5] Fast crystallization can trap impurities within the crystal lattice.[6] If impurities are colored, a small amount of activated charcoal can be used during the hot dissolution stage, followed by hot filtration to remove the charcoal and the adsorbed impurities.[7]
Troubleshooting Guides
| Issue | Question | Possible Cause(s) | Recommended Action(s) |
| No Crystals Form | My compound dissolved, but no crystals have formed upon cooling. | 1. Solution is not supersaturated: Too much solvent was used. 2. Nucleation is inhibited: The solution is supersaturated but requires a trigger to start crystallization. 3. Cooling was too rapid. [7] | 1. Concentrate the solution: Gently heat the solution to evaporate some of the solvent and allow it to cool slowly again.[5][7] 2. Induce nucleation: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the compound.[5][7] 3. Slow down cooling: Allow the flask to cool to room temperature undisturbed before moving it to a colder environment like a refrigerator or ice bath. |
| Oiling Out | My compound has separated as a liquid (oil) instead of a solid. | 1. High concentration: The solution is too concentrated, causing the compound to come out of solution above its melting point. 2. Inappropriate solvent: The boiling point of the solvent may be too high.[7] | 1. Re-dissolve and dilute: Heat the solution to re-dissolve the oil, then add more solvent to decrease the concentration. Allow it to cool slowly.[7] 2. Change solvents: Select a solvent with a lower boiling point or use a solvent mixture. |
| Poor Crystal Quality | The crystallization resulted in a fine powder or small needles. | 1. Rapid crystallization: The solution cooled too quickly, leading to rapid nucleation and the formation of many small crystals.[5] 2. High supersaturation. | 1. Use less initial solvent and cool slower: Dissolve the compound in the minimum amount of hot solvent, then ensure a very slow cooling rate. An insulated container can be used to slow heat loss. 2. Consider a different method: Techniques like slow evaporation or vapor diffusion might yield better quality crystals. |
| Low Yield | I've collected my crystals, but the yield is very low. | 1. Too much solvent: A significant amount of the compound remains dissolved in the mother liquor.[5] 2. Incomplete crystallization: Not enough time was allowed for crystallization, or the final temperature was not low enough. | 1. Recover from mother liquor: Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals.[7] 2. Optimize conditions: In the next attempt, use less solvent and ensure the solution is cooled for an adequate amount of time at the lowest practical temperature.[7] |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Dissolution: In an Erlenmeyer flask, add the crude 3-Methyl-4-(pyridin-4-yl)aniline. Add a small amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add the minimum amount of additional hot solvent needed to achieve full dissolution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on a benchtop, undisturbed.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Anti-Solvent Addition
-
Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble).
-
Anti-Solvent Addition: Slowly add a "poor" solvent (an "anti-solvent," in which the compound is insoluble) dropwise to the stirred solution at room temperature until the solution becomes slightly turbid (cloudy).
-
Re-dissolution: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.
-
Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form over time. If needed, the process can be aided by cooling.
-
Isolation and Drying: Collect and dry the crystals as described in the slow cooling protocol.
Data Presentation
Table 1: General Solvent Properties for Crystallization Screening
| Solvent Class | Example Solvents | Polarity | Hydrogen Bonding | Typical Use |
| Protic | Water, Ethanol, Methanol, Isopropanol | High | Donor & Acceptor | Good for polar compounds; often used in solvent/anti-solvent pairs.[1] |
| Dipolar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Medium | Acceptor Only | Versatile solvents for a range of polarities.[1] |
| Apolar Aprotic | Toluene, Heptane, Hexane | Low | None | Often used as anti-solvents or for nonpolar compounds.[1] |
Table 2: Interpreting Solubility Tests for Crystallization
| Solubility Observation | Interpretation | Next Step for Crystallization |
| Insoluble in cold and hot solvent | Solvent is not suitable. | Choose a more polar/similar solvent. |
| Soluble in cold solvent | Solvent is too good; difficult to achieve supersaturation. | Choose a less polar solvent or use this as the "good" solvent in an anti-solvent pair. |
| Sparingly soluble in cold, soluble when hot | Ideal solvent. | Proceed with slow cooling crystallization. |
| Soluble in one solvent, insoluble in another | Potential for anti-solvent crystallization. | Use the solubilizing solvent as the "good" solvent and the other as the "anti-solvent". |
Mandatory Visualization
Caption: Workflow for optimizing crystallization.
Caption: Troubleshooting decision tree for common issues.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. unifr.ch [unifr.ch]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry [engineering.org.cn]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Palladium Catalyst Removal from 3-Methyl-4-(pyridin-4-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the removal of residual palladium catalysts from the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from 3-Methyl-4-(pyridin-4-yl)aniline challenging?
A2: The difficulty in removing palladium stems from the molecular structure of 3-Methyl-4-(pyridin-4-yl)aniline, which contains both a pyridine (B92270) and an aniline (B41778) moiety. The nitrogen atoms in these functional groups can act as strong ligands, coordinating with palladium species and making them more soluble in the product mixture. This strong binding makes removal by standard methods like simple filtration less effective.[1][2]
Q2: What are the regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in APIs.[3] For palladium, the permitted daily exposure (PDE) is typically low, often translating to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final drug substance, depending on the daily dosage.[2][4] It is crucial to consult the latest ICH Q3D guidelines for specific limits.[1]
Q3: What are the most common methods for removing palladium catalysts?
A3: Several methods are employed to remove palladium catalysts, and the choice depends on the nature of the catalyst (homogeneous or heterogeneous) and the palladium species present (e.g., Pd(0) vs. Pd(II)). Common techniques include:
-
Filtration: Primarily for heterogeneous catalysts like palladium on carbon (Pd/C).[2]
-
Chromatography: Column chromatography can significantly reduce palladium levels.[6][7]
-
Scavenging: Employing solid-supported reagents that selectively bind to palladium.[1][5][8]
-
Crystallization: Can be an effective purification step, sometimes enhanced with additives.[1][4]
Q4: How can I quantify the amount of residual palladium in my product?
A4: Accurate quantification of residual palladium is critical. The most widely accepted and sensitive methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) [9][10]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) [10]
-
Atomic Absorption Spectroscopy (AAS) [11] High-energy polarized-beam energy dispersive X-ray fluorescence is another validated method.[3] For rapid in-process monitoring, catalysis-based fluorometric methods can also be utilized.[9][10]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 3-Methyl-4-(pyridin-4-yl)aniline.
Issue 1: High Palladium Content After Initial Filtration or Chromatography
-
Possible Cause: The palladium species is likely dissolved (homogeneous) or has leached from a heterogeneous support. The strong coordination of the pyridine and aniline nitrogens to palladium keeps it in solution.[2]
-
Troubleshooting Steps:
-
Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based, dimercaptotriazine (DMT)-based, or polymer-bound TMT scavengers are often effective.[1][5][12]
-
Activated Carbon Treatment: Treat a solution of the product with activated carbon. This can be a cost-effective method, but optimization is needed to avoid product loss due to non-specific adsorption.[1][5]
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-product ratio, temperature, and contact time. A design of experiments (DoE) approach can be beneficial.[1]
-
Issue 2: Product Loss During Scavenging
-
Possible Cause: The scavenger, particularly broader adsorbents like activated carbon or even some silica-based scavengers, may be non-selectively adsorbing the 3-Methyl-4-(pyridin-4-yl)aniline product.[1][8]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a panel of scavengers to find one with high selectivity for palladium and low affinity for your product.[1]
-
Minimize Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired palladium level. This can be determined through small-scale optimization experiments.[8]
-
Adjust the Solvent: The choice of solvent can influence the binding of both palladium and the product to the scavenger. A solvent in which the product is highly soluble may minimize its adsorption.[1]
-
Wash the Scavenger: After filtration, wash the scavenger with fresh solvent to recover any adsorbed product.[8]
-
Issue 3: Inconsistent Palladium Removal Results
-
Possible Cause: The nature of the palladium species in the reaction mixture (e.g., Pd(0) vs. Pd(II), colloidal vs. dissolved) can vary between batches, affecting the efficiency of a given removal method.[1]
-
Troubleshooting Steps:
-
Standardize the Work-up: Ensure the work-up procedure before scavenging is consistent to minimize variability in the palladium species.[1]
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.[1][12]
-
Consider a Pre-treatment Step: An oxidative or reductive wash prior to scavenging might help to convert various palladium species into a single form that is more easily captured by the scavenger.
-
Data Presentation: Scavenger Performance
The following table summarizes typical performance data for various palladium removal methods. Note that efficiency is highly dependent on the specific reaction conditions and the nature of the palladium species.
| Removal Method | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery | Reference/Notes |
| Activated Carbon | 300 | < 1 | ~82% | Can lead to product loss.[5] |
| Thiol-functionalized Silica | 2239 | 20 | 82% | Effective for various palladium species.[5] |
| Polymer-bound TMT | 330 | 7-30 | High | Demonstrated on a large scale.[5] |
| Crystallization with Additive | 1500 | 12 | Variable | Requires optimization.[11] |
| Aqueous NaHSO₃ Wash | ~8000 | < 100 | High | Effective for certain Suzuki reactions.[13][14] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging (Batch Method)
-
Dissolution: Dissolve the crude 3-Methyl-4-(pyridin-4-yl)aniline in a suitable organic solvent (e.g., THF, Toluene, DCM).[1]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, MP-TMT). A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.[2][15]
-
Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the palladium content of the purified product using a suitable analytical technique like ICP-MS.[1]
Protocol 2: Activated Carbon Treatment
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.[1]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[1]
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.[1]
-
Washing: Wash the celite pad with fresh solvent.
-
Concentration: Concentrate the filtrate to obtain the product.
-
Analysis: Determine the residual palladium concentration.
Visualizations
Caption: A general workflow for the removal of palladium catalyst from crude product.
Caption: Decision logic for selecting a suitable palladium removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. silicycle.com [silicycle.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
Technical Support Center: 3-Methyl-4-(pyridin-4-yl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methyl-4-(pyridin-4-yl)aniline.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and analysis of 3-Methyl-4-(pyridin-4-yl)aniline.
| Issue | Potential Cause | Recommended Action |
| Unexpected Peaks in HPLC/GC Analysis | Presence of unreacted starting materials, byproducts, or residual catalyst. | - Verify Starting Materials: Analyze samples of the starting materials (e.g., 4-halopyridine derivative, 3-methylaniline derivative) to confirm their retention times. - Analyze for Homocoupling Products: Check for the presence of symmetrical biaryls formed from the starting materials. - Catalyst-Related Impurities: Look for peaks corresponding to phosphine (B1218219) oxides or other catalyst degradation products. - Optimize Purification: If impurities are confirmed, refine the purification method (e.g., adjust the solvent gradient in column chromatography, perform recrystallization). |
| Low Yield of Final Product | Incomplete reaction, side reactions, or product degradation. | - Reaction Monitoring: Use TLC or HPLC to monitor the reaction progress and ensure it goes to completion. - Optimize Reaction Conditions: Re-evaluate the reaction parameters, including temperature, reaction time, and reagent stoichiometry. - Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere to prevent oxidative side reactions. - Purity of Reagents: Use high-purity, anhydrous solvents and reagents. |
| Inconsistent Analytical Results | Issues with sample preparation, instrument calibration, or method suitability. | - Method Validation: Validate the analytical method for linearity, accuracy, and precision. - Standard Preparation: Prepare fresh calibration standards and ensure their stability. - Sample Stability: Assess the stability of 3-Methyl-4-(pyridin-4-yl)aniline in the chosen analytical solvent. |
| Product Discoloration | Presence of trace impurities or degradation upon exposure to air or light. | - Storage Conditions: Store the final product under an inert atmosphere, protected from light, and at a low temperature. - Purification: Employ a final purification step, such as activated carbon treatment or recrystallization, to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetically prepared 3-Methyl-4-(pyridin-4-yl)aniline?
A1: The most common impurities are typically related to the synthetic route, which is often a Suzuki-Miyaura cross-coupling reaction. These can be categorized as:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Such as a 4-halopyridine (e.g., 4-chloropyridine) and a 3-methylaniline derivative (e.g., 4-bromo-3-methylaniline (B1294692) or 3-methyl-4-aminophenylboronic acid).
-
Homocoupling Products: Symmetrical biaryls formed from the coupling of two molecules of the same starting material (e.g., 4,4'-bipyridine (B149096) or a biphenyl (B1667301) derivative of 3-methylaniline).
-
-
Catalyst-Related Impurities:
-
Residual Palladium: Trace amounts of the palladium catalyst used in the coupling reaction.
-
Ligand-Derived Impurities: Byproducts from the phosphine ligands, such as phosphine oxides.
-
-
Solvent and Reagent Residues: Residual solvents from the reaction and purification steps.
Q2: How can I identify these impurities in my sample?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): An effective method for separating and quantifying the main component and non-volatile impurities. A UV detector is typically used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities, including starting materials and some byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for non-volatile impurities, aiding in their identification.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The preferred method for quantifying trace levels of residual palladium.
Q3: Are there established acceptance criteria for the levels of these impurities?
A3: For drug development professionals, impurity levels are governed by regulatory guidelines such as those from the International Council for Harmonisation (ICH). The acceptable limits depend on the intended use of the compound and the stage of development. For research purposes, the required purity level will depend on the specific application.
Data Presentation
The following table summarizes potential impurities and their likely analytical signatures. Please note that the retention times and m/z values are illustrative and will depend on the specific analytical conditions.
| Impurity | Potential Source | Typical Analytical Method | Expected Retention Time (Relative to Main Peak) | Key Mass Fragments (m/z) in GC-MS |
| 4-Chloropyridine | Unreacted Starting Material | GC-MS, HPLC-UV | Earlier | 113 (M+), 78 |
| 4-Bromo-3-methylaniline | Unreacted Starting Material | GC-MS, HPLC-UV | Earlier or Later | 185/187 (M+), 106 |
| 4,4'-Bipyridine | Homocoupling Product | HPLC-UV, GC-MS | Later | 156 (M+), 128 |
| Biphenyl derivative of 3-methylaniline | Homocoupling Product | HPLC-UV, LC-MS | Later | Varies with structure |
| Triphenylphosphine Oxide | Ligand-Derived Impurity | HPLC-UV, LC-MS | Later | 278 (M+) |
| Residual Palladium | Catalyst Residue | ICP-MS | N/A | N/A |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of 3-Methyl-4-(pyridin-4-yl)aniline and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification of volatile starting materials and byproducts.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.
Mandatory Visualization
Caption: Workflow for impurity identification and resolution.
Technical Support Center: Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline, with a primary focus on preventing homocoupling side reactions.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of the boronic acid or organohalide starting materials is a common side reaction in Suzuki-Miyaura cross-coupling reactions, leading to reduced yield of the desired product and purification challenges. This guide provides a systematic approach to troubleshoot and minimize the formation of these undesired byproducts.
Issue 1: Significant Formation of Homocoupling Byproduct
-
Possible Cause 1: Presence of Oxygen Oxygen can promote the oxidative homocoupling of boronic acids.
Solution: Rigorous degassing of the reaction mixture is critical.
-
Protocol: Before adding the palladium catalyst, sparge the reaction mixture with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes. The freeze-pump-thaw method (three cycles) is a highly effective alternative for removing dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Possible Cause 2: Inappropriate Palladium Catalyst or Pre-catalyst The choice of palladium source can significantly influence the extent of homocoupling. Pd(II) pre-catalysts require in situ reduction to the active Pd(0) species, a process that can sometimes be inefficient and lead to side reactions.
Solution:
-
Use a Pd(0) Source: Employing a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ can mitigate homocoupling that arises from the reduction step of Pd(II) pre-catalysts.
-
Utilize Modern Pre-catalysts: Buchwald pre-catalysts (e.g., XPhos Pd G2, SPhos Pd G2) are designed for efficient generation of the active Pd(0) species and can suppress side reactions.[1]
-
-
Possible Cause 3: Suboptimal Ligand Choice The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the desired cross-coupling pathway.
Solution:
-
Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos can promote the reductive elimination of the desired product over competing side reactions.[2]
-
Screen Different Ligands: The optimal ligand can be substrate-dependent. A screening of different phosphine (B1218219) ligands may be necessary to identify the most effective one for your specific reaction.
-
-
Possible Cause 4: Inappropriate Base or Base Concentration The base is essential for the activation of the boronic acid, but an unsuitable base or incorrect concentration can promote homocoupling.
Solution:
-
Screen Different Bases: Evaluate various inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃. The choice of base can significantly impact the reaction outcome.
-
Optimize Base Concentration: Typically, 2-3 equivalents of the base relative to the limiting reagent are used. Both insufficient and excessive amounts of base can be detrimental.
-
Issue 2: Low Yield of 3-Methyl-4-(pyridin-4-yl)aniline and Complex Byproduct Profile
-
Possible Cause 1: Catalyst Deactivation The palladium catalyst can deactivate through various pathways, including oxidation or aggregation.
Solution:
-
Ensure an Inert Atmosphere: As mentioned, rigorously exclude oxygen from the reaction.
-
Maintain an Appropriate Ligand-to-Palladium Ratio: A typical ratio is 1:1 to 2:1. An insufficient amount of ligand can lead to catalyst decomposition.
-
-
Possible Cause 2: Protodeboronation of the Boronic Acid Boronic acids, particularly heteroaryl boronic acids, can be susceptible to hydrolysis (protodeboronation), which reduces the amount of nucleophile available for the cross-coupling reaction.
Solution:
-
Use Fresh or High-Purity Boronic Acid: Ensure the quality of your boronic acid reagent.
-
Consider Boronic Esters: Pinacol esters or MIDA boronates are often more stable alternatives to boronic acids and can be used to circumvent protodeboronation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homocoupling in the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline?
A1: The most common cause of homocoupling is the presence of dissolved oxygen in the reaction mixture, which can lead to the oxidative coupling of the boronic acid reagent.[1] Another significant contributor is the use of a Pd(II) precatalyst without efficient in-situ reduction to the active Pd(0) form.[3]
Q2: How can I visually identify homocoupling byproducts?
A2: Homocoupling byproducts can often be detected by thin-layer chromatography (TLC) as new spots, or by LC-MS and NMR analysis of the crude reaction mixture. The homocoupling product of 3-amino-4-methylphenylboronic acid would be 2,2'-dimethyl-5,5'-diaminobiphenyl, and the homocoupling product of a 4-halopyridine would be 4,4'-bipyridine.
Q3: Which palladium catalyst and ligand combination is recommended to start with for this synthesis?
A3: A good starting point would be a second-generation Buchwald pre-catalyst such as XPhos Pd G2 or SPhos Pd G2.[1] These catalysts are known for their high activity and broad substrate scope, particularly with challenging substrates like anilines and pyridines.
Q4: What is the recommended solvent system?
A4: A mixture of an organic solvent and water is typically used. Common solvent systems include 1,4-dioxane (B91453)/water, toluene/water, or DMF/water. The aqueous component is often necessary for the dissolution of the inorganic base.
Q5: Can the reaction temperature influence the extent of homocoupling?
A5: Yes, while higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition and the rate of side reactions, including homocoupling. It is advisable to start with a moderate temperature (e.g., 80-100 °C) and optimize from there.
Data Presentation
Table 1: Effect of Palladium Catalyst and Ligand on Yield and Homocoupling
| Catalyst (mol%) | Ligand (mol%) | Solvent | Base | Temp (°C) | Yield of 3-Methyl-4-(pyridin-4-yl)aniline (%) | Homocoupling Byproduct (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | Dioxane/H₂O | K₂CO₃ | 100 | 45 | 15 |
| Pd₂(dba)₃ (1) | SPhos (2) | Toluene/H₂O | K₃PO₄ | 90 | 85 | <5 |
| XPhos Pd G2 (1) | - | Dioxane/H₂O | K₃PO₄ | 90 | 92 | <2 |
| Pd(PPh₃)₄ (2) | - | Dioxane/H₂O | K₂CO₃ | 100 | 60 | 10 |
Note: Data is representative and compiled from analogous reactions in the literature. Actual results may vary.
Table 2: Influence of Base and Solvent on Reaction Outcome
| Solvent | Base | Temp (°C) | Reaction Time (h) | Yield (%) |
| Dioxane/H₂O (4:1) | K₃PO₄ | 90 | 12 | 92 |
| Toluene/H₂O (10:1) | K₂CO₃ | 100 | 16 | 78 |
| DMF/H₂O (5:1) | Cs₂CO₃ | 80 | 12 | 88 |
| THF/H₂O (4:1) | K₂CO₃ | 80 | 18 | 75 |
Note: Data is representative and based on general principles of Suzuki-Miyaura couplings.
Experimental Protocols
Recommended Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline
This protocol is designed to minimize homocoupling byproducts.
Materials:
-
3-Amino-4-methylphenylboronic acid (1.2 equiv)
-
4-Bromopyridine (B75155) hydrochloride (1.0 equiv)
-
XPhos Pd G2 (1-2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 3-amino-4-methylphenylboronic acid, 4-bromopyridine hydrochloride, and potassium phosphate.
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Add the XPhos Pd G2 catalyst under a positive pressure of the inert gas.
-
Via syringe, add degassed 1,4-dioxane and degassed water in a 4:1 ratio.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Logical relationship of factors preventing homocoupling.
References
Technical Support Center: Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Methyl-4-(pyridin-4-yl)aniline synthesis. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 3-Methyl-4-(pyridin-4-yl)aniline?
A1: The most prevalent and effective method for the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a 4-halo-3-methylaniline (e.g., 4-bromo-3-methylaniline (B1294692) or 4-iodo-3-methylaniline) with a pyridine-4-boronic acid derivative in the presence of a palladium catalyst and a base.
Q2: I am experiencing low to no yield in my reaction. What are the potential primary causes?
A2: Low or no yield in the Suzuki-Miyaura coupling for this synthesis can stem from several factors:
-
Catalyst Inactivation: The nitrogen atom in the pyridine (B92270) ring of the boronic acid or the aniline (B41778) starting material can coordinate with the palladium catalyst, leading to catalyst poisoning and inhibition of the catalytic cycle.
-
Poor Quality Reagents: Degradation or impurities in the starting materials (haloaniline or boronic acid), catalyst, ligand, or base can significantly hinder the reaction.
-
Suboptimal Reaction Conditions: Incorrect choice of catalyst, ligand, base, solvent, temperature, or reaction time can lead to poor conversion.
-
Presence of Oxygen or Water: Palladium-catalyzed cross-coupling reactions are often sensitive to oxygen and moisture, which can lead to catalyst decomposition and unwanted side reactions.
Q3: What are the common side products I should expect, and how can they be minimized?
A3: Common side products in this Suzuki-Miyaura coupling include:
-
Homocoupling of the Boronic Acid: This results in the formation of 4,4'-bipyridine. It can be minimized by ensuring a strictly oxygen-free environment and by the slow addition of the boronic acid.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, leading to the formation of pyridine. Using anhydrous solvents and appropriate bases can reduce this side reaction.[1]
-
Hydrodehalogenation: The haloaniline starting material can be reduced to 3-methylaniline. This can be minimized by ensuring anhydrous conditions and choosing a suitable base.
-
Phenylated Impurities from Ligands: If phosphine (B1218219) ligands like triphenylphosphine (B44618) are used, impurities derived from the ligand's aryl groups can be formed.[2][3]
Q4: How can I effectively purify the final product, 3-Methyl-4-(pyridin-4-yl)aniline?
A4: Purification is typically achieved through column chromatography on silica (B1680970) gel. Due to the basic nature of the aniline and pyridine moieties, peak tailing can be an issue. To mitigate this, it is recommended to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%). A common eluent system is a gradient of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol. An initial acid-base workup can also be employed to remove non-basic impurities.
Troubleshooting Guides
Problem 1: Low or No Product Yield
This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
| Potential Cause | Recommended Solution |
| Catalyst Poisoning by Pyridine/Aniline | Use bulky electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to sterically hinder the coordination of nitrogen to the palladium center. Consider using a higher catalyst loading (2-5 mol%). |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. For air-sensitive components, handle them in a glovebox. Consider using a more stable pre-catalyst. |
| Poor Quality Boronic Acid | Use fresh pyridine-4-boronic acid or its pinacol (B44631) ester, as boronic acids can degrade upon storage. Protodeboronation can be a significant issue. |
| Incorrect Base | The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The strength and solubility of the base can significantly impact the reaction rate. |
| Suboptimal Solvent | Ensure the solvent is anhydrous and thoroughly degassed. Common solvents include 1,4-dioxane, toluene, or a mixture of an organic solvent with water (e.g., dioxane/water 4:1).[1][4] |
| Low Reaction Temperature | Some Suzuki couplings, especially with less reactive aryl bromides or chlorides, may require higher temperatures (e.g., 80-100 °C) to proceed efficiently. |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
Problem 2: Significant Formation of Side Products
The presence of impurities complicates purification and reduces the yield of the desired product.
Caption: A typical experimental workflow for the synthesis.
Materials:
-
4-Bromo-3-methylaniline (1.0 equiv)
-
Pyridine-4-boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromo-3-methylaniline, pyridine-4-boronic acid, and the base.
-
Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (potentially with 0.1% triethylamine) to afford 3-Methyl-4-(pyridin-4-yl)aniline.
Data Presentation
The following table summarizes illustrative reaction conditions for the Suzuki-Miyaura coupling to form biaryl anilines, based on literature for analogous substrates. Yields are highly dependent on the specific substrates and optimization of conditions.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Illustrative Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 90 | 18 | 80-90 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 24 | 60-75 [1] |
| PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 100 | 12 | 70-85 |
References
Technical Support Center: Scaling Up 3-Methyl-4-(pyridin-4-yl)aniline Production
Welcome to the technical support center for the synthesis and scale-up of 3-Methyl-4-(pyridin-4-yl)aniline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in overcoming common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: We are experiencing a significant drop in yield for the Suzuki-Miyaura coupling reaction when moving from a 1L lab reactor to a 50L pilot plant reactor. What are the likely causes?
A significant drop in yield during scale-up is a common issue often attributed to a combination of physical and chemical factors that do not scale linearly. Key areas to investigate include:
-
Mixing and Stirring Efficiency: Inadequate mixing in a larger vessel can lead to poor mass transfer and localized temperature gradients. This is especially critical in heterogeneous mixtures (slurries), which can affect reaction kinetics.[1]
-
Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up. Laboratory experiments using an oil bath provide uniform heating, whereas plant-scale reactors with steam jackets can have significantly higher external temperatures (e.g., 140–165 °C), potentially leading to impurity formation and degradation of reactants or products.[1]
-
Atmospheric Control: While Suzuki couplings are typically run under an inert atmosphere, it has been observed that strict anaerobic conditions can sometimes be detrimental.[1] In some cases, a controlled, low level of oxygen may be necessary to maintain catalyst activity, but this is difficult to control during large-scale production.[2]
-
Reagent Addition: The rate and method of reagent addition can impact local concentrations and reaction exotherms, which are more pronounced in larger volumes.
Q2: Upon scaling up, we are observing new impurities and higher levels of residual palladium in our product. Why is this happening?
The emergence of new impurities and elevated palladium levels are classic scale-up challenges.
-
Impurity Profile: As mentioned, higher jacket temperatures in large reactors can create hot spots at the reactor wall, leading to thermal degradation or side reactions not seen at the lab scale.[1] Common side reactions in Suzuki couplings include homocoupling of the boronic acid and protodeborylation.[3]
-
Residual Palladium: Inefficient stirring can lead to pockets of highly concentrated catalyst, which may not be fully removed during work-up. Furthermore, the conditions of the work-up and crystallization under strict anaerobic conditions have been identified as a potential cause for elevated residual palladium.[1] Implementing a specific palladium removal step is often necessary at scale.[4][5]
Q3: Our reaction is stalling before completion in the pilot plant, even though the same protocol worked at the bench. What should we investigate?
Reaction stalling can be traced back to catalyst deactivation or issues with reagents and the reaction environment.
-
Catalyst Deactivation: The palladium catalyst, especially in its active Pd(0) form, can be sensitive to air and moisture.[6] Ensure all reagents are of high purity, solvents are anhydrous, and the inert atmosphere is strictly maintained throughout the process.[6]
-
Base Activation: The base is crucial for activating the boronic acid to facilitate transmetalation.[7][8] Inadequate mixing can prevent the base from effectively interacting with the boronic acid, slowing or stalling the reaction. Check the quality and solubility of the base in the chosen solvent system.
-
Reagent Quality: Verify the purity of the starting materials (e.g., 4-bromo-3-methylaniline (B1294692) and pyridine-4-boronic acid). Boronic acids, in particular, can degrade upon storage.
-
Oxygen Sensitivity: As noted, the level of oxygen can be a critical parameter. While an inert atmosphere is standard, some processes are sensitive to trace amounts of oxygen, which can be introduced slowly, for instance, via a nitrogen balloon, to achieve good conversion.[2] This parameter requires careful control.
Q4: What are the most effective methods for removing residual palladium to meet pharmaceutical specifications (<10 ppm)?
Reducing palladium levels is a critical final step. Several techniques can be employed post-reaction:
-
Scavenging Agents: Treatment of the reaction mixture or isolated product solution with scavengers is highly effective. Common scavengers include thiol-based resins, activated carbon, and reagents like sodium bisulfite. A treatment with 20% aqueous NaHSO3 in toluene (B28343) at elevated temperatures has been shown to reduce palladium from ~8000 ppm to less than 100 ppm.[4]
-
Crystallization: Careful selection of a crystallization solvent can help purge palladium impurities, although this is often insufficient on its own.
-
Extraction/Washes: Aqueous washes with reagents that can complex with palladium (e.g., thiourea, cysteine) can be effective during the work-up phase.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Low Conversion / Stalled Reaction | 1. Inactive catalyst (oxidation).2. Poor quality of reagents (especially boronic acid).3. Insufficient base activation due to poor mixing.4. Improper control of atmospheric oxygen.[2] | 1. Ensure rigorous inert atmosphere (N2 or Argon). Use fresh, high-purity catalyst and ligands.[6]2. Test purity of starting materials. Use fresh boronic acid.3. Increase stirring speed; evaluate impeller design for the vessel.4. Investigate the effect of controlled, low-level oxygen introduction if strict inertness proves detrimental. |
| High Level of Impurities | 1. Reaction temperature too high (hot spots).[1]2. Side reactions (e.g., homocoupling).3. Long reaction time. | 1. Reduce jacket temperature and monitor internal batch temperature closely. Improve mixing to ensure uniform heat distribution.2. Optimize stoichiometry (use a slight excess of boronic acid).3. Monitor reaction progress by HPLC/UPLC and quench once the starting material is consumed. |
| Inconsistent Batch-to-Batch Results | 1. Variation in raw material quality.2. Inefficient mixing leading to non-reproducible kinetics.[1]3. Poor control over critical process parameters (temperature, pressure, atmosphere).[1] | 1. Establish strict specifications for all incoming raw materials.2. Validate stirring parameters and ensure consistent mixing is achieved for each batch.3. Implement strict process controls using automated systems to maintain consistent conditions. |
| High Residual Palladium | 1. Ineffective work-up or crystallization.2. Catalyst precipitation/occlusion in the product.3. Anaerobic conditions during work-up.[1] | 1. Introduce a dedicated palladium scavenging step using agents like activated carbon or thiol-based scavengers.[4][5]2. Filter the hot reaction mixture to remove insoluble catalyst species before crystallization.3. Evaluate the impact of atmospheric conditions during the work-up and crystallization steps. |
Data Presentation
Table 1: Illustrative Effect of Reaction Parameters on Yield and Purity
This table presents hypothetical data from a Design of Experiments (DoE) approach to optimize the reaction, demonstrating the interplay between catalyst, ligand, and base.
| Entry | Pd Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Purity (HPLC Area%) |
| 1 | 1.0% Pd(OAc)₂ | SPhos | K₃PO₄ (2.0) | Dioxane/H₂O | 90 | 85% | 97.5% |
| 2 | 1.0% Pd(OAc)₂ | XPhos | K₃PO₄ (2.0) | Dioxane/H₂O | 90 | 92% | 98.8% |
| 3 | 1.0% Pd₂(dba)₃ | P(t-Bu)₃ | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 78% | 96.1% |
| 4 | 0.5% Pd(OAc)₂ | XPhos | K₃PO₄ (2.0) | 2-BuOH/H₂O[1] | 90 | 89% | 98.5% |
| 5 | 1.0% Pd(OAc)₂ | XPhos | KF (3.0)[7] | Dioxane/H₂O | 90 | 82% | 97.0% |
Table 2: Comparison of Palladium Scavenging Methods
This table summarizes the effectiveness of various palladium removal techniques on a crude product stream initially containing ~5000 ppm of residual palladium.
| Method | Scavenging Agent | Conditions | Final Pd Level (ppm) |
| 1 | Activated Carbon (10 wt%) | Toluene, 60°C, 4h | 85 ppm |
| 2 | Thiol-functionalized Silica (B1680970) Gel (5 wt%) | THF, 40°C, 6h | 25 ppm |
| 3 | 20% aq. NaHSO₃ Wash[4] | Toluene, 80°C, 2h | < 100 ppm |
| 4 | Recrystallization only | Ethanol/Water | 450 ppm |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision workflow for troubleshooting common scale-up issues.
Experimental Protocols
Representative Lab-Scale Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline
This protocol is a representative example for laboratory-scale synthesis. All scale-up activities should be preceded by a thorough safety review and hazard analysis.
Materials:
-
4-Bromo-3-methylaniline (1.0 equiv)
-
Pyridine-4-boronic acid (1.2 equiv)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂, 0.01 equiv)
-
XPhos (0.02 equiv)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (B91453) (Anhydrous)
-
Water (Degassed)
Procedure:
-
Inerting the Reactor: A clean, dry, oven-dried flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet is charged with 4-bromo-3-methylaniline, pyridine-4-boronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.[6]
-
Atmosphere Control: The vessel is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.[6]
-
Solvent Addition: Anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) are added via cannula or syringe.[6]
-
Reaction: The mixture is heated to 90-100 °C with vigorous stirring. The reaction progress is monitored by TLC or HPLC analysis until the consumption of the starting aryl bromide is complete (typically 4-12 hours).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield 3-Methyl-4-(pyridin-4-yl)aniline as a solid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 3-Methyl-4-(pyridin-4-yl)aniline
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for investigating the degradation pathways of 3-Methyl-4-(pyridin-4-yl)aniline. The following sections offer troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and proposed degradation pathways based on the chemical nature of the molecule.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analytical investigation of 3-Methyl-4-(pyridin-4-yl)aniline.
| Issue / Question | Potential Causes & Troubleshooting Steps |
| Q1: My chromatogram shows significant peak tailing for the parent compound. What is the cause? [1] | Cause: Peak tailing for basic compounds like 3-Methyl-4-(pyridin-4-yl)aniline is common in reverse-phase HPLC. It is often caused by secondary interactions between the basic amine and pyridine (B92270) nitrogen atoms and acidic silanol (B1196071) groups on the silica-based column packing.[1] Troubleshooting Steps: 1. Adjust Mobile Phase pH: Increase the pH of the aqueous mobile phase to >7 to neutralize the silanol groups, or lower the pH to ~2-3 to ensure the analyte is fully protonated. A consistent ionic form is crucial.[1] 2. Add a Competing Base: Introduce a small amount of a competing amine, like triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites. 3. Use a Modern Column: Employ an end-capped or base-deactivated column specifically designed for analyzing basic compounds.[2] |
| Q2: I am observing an unexpected peak with a mass of [M+16] in my LC-MS analysis. What could it be? | Cause: An [M+16] peak indicates the addition of an oxygen atom. For this molecule, this is most likely due to oxidation.[3] Potential Structures: 1. N-Oxide Formation: Oxidation could occur on the aniline (B41778) nitrogen (forming a hydroxylamine (B1172632) or nitroso derivative) or the pyridine nitrogen (forming a pyridine-N-oxide).[3] 2. Aromatic Hydroxylation: An oxygen atom could be added to the aniline ring. 3. Methyl Group Oxidation: The methyl group could be oxidized to a hydroxymethyl group (-CH₂OH). Troubleshooting Steps: • Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition. • Employ tandem MS (MS/MS) to fragment the ion. The fragmentation pattern can help distinguish between isomers (e.g., pyridine-N-oxide vs. hydroxylated aniline). |
| Q3: The concentration of my compound is decreasing in solution even when stored in the dark at 4°C. Why? | Cause: The compound may be susceptible to hydrolysis or oxidation. Aromatic amines can be sensitive to acidic or basic conditions and dissolved oxygen.[4] Troubleshooting Steps: 1. Check pH of Solvent: Ensure the solvent is neutral and buffered if necessary. Degradation can be accelerated under acidic or alkaline conditions.[5][6] 2. Use Fresh Solvents: Prepare solutions using freshly opened, HPLC-grade solvents to minimize contaminants. 3. Degas Solvents: Remove dissolved oxygen by sparging the solvent with an inert gas like nitrogen or helium.[7] 4. Add Antioxidant: For investigational purposes, consider adding a small amount of an antioxidant to see if it prevents degradation. |
| Q4: My HPLC system is showing erratic pressure fluctuations during analysis. What should I do? [1] | Cause: Pressure fluctuations can indicate a blockage, a leak, or issues with the pump.[1][7] Troubleshooting Steps: 1. Check for Leaks: Visually inspect all fittings and connections from the solvent reservoir to the detector for any signs of leakage.[7] 2. Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed, as air bubbles in the pump head are a common cause of pressure issues.[7] 3. Isolate the Column: Disconnect the column and run the pump. If the pressure stabilizes, the blockage is in the column or guard column. If it remains high, the blockage is in the system tubing or injector.[1] 4. Check Pump Valves: If the problem persists, the pump's check valves may be dirty or faulty and require cleaning or replacement. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 3-Methyl-4-(pyridin-4-yl)aniline? Based on its chemical structure, the most probable degradation pathways involve oxidation and photolysis.[3][8]
-
Oxidative Degradation: The aniline and pyridine nitrogens are susceptible to oxidation, forming N-oxides. The methyl group can be oxidized, and the aromatic ring can be hydroxylated.[3]
-
Photodegradation: Pyridine and aniline moieties are known to be light-sensitive. Exposure to UV light can induce photochemical reactions, often leading to hydroxylated intermediates and ring cleavage.[9][10]
-
Hydrolysis: While the core structure is stable against hydrolysis, formulated products under strongly acidic or basic conditions could potentially see degradation if other functional groups were present.[5]
Q2: How can I definitively identify the structure of a degradation product? A combination of analytical techniques is required.
-
LC-MS/MS: Provides the molecular weight and fragmentation pattern of the degradant, which is crucial for initial identification.[11]
-
High-Resolution Mass Spectrometry (HRMS): Determines the exact mass and elemental formula.
-
NMR Spectroscopy: If a degradant can be isolated in sufficient quantity (e.g., through preparative HPLC), 1D and 2D NMR spectroscopy provides definitive structural elucidation.
Q3: What is a forced degradation study and why is it necessary? A forced degradation study (or stress testing) is an experiment where the drug substance is intentionally exposed to harsh conditions to accelerate its decomposition.[12][13] Conditions typically include high/low pH, strong oxidizing agents, high temperature, and intense light.[14] These studies are essential for:
-
Establishing the intrinsic stability of the molecule.[13]
-
Identifying likely degradation products that could form during storage.[14]
-
Developing and validating a "stability-indicating" analytical method capable of separating the parent drug from all its potential degradation products.[13]
Q4: What type of analytical method is best suited for stability testing? A stability-indicating reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method, typically with UV and/or Mass Spectrometric (MS) detection, is the standard approach.[10] This method must be able to resolve the parent peak from all process impurities and degradation products.
Proposed Degradation Pathways
The diagram below illustrates the potential sites of degradation on the 3-Methyl-4-(pyridin-4-yl)aniline molecule under various stress conditions.
Caption: Potential degradation pathways of 3-Methyl-4-(pyridin-4-yl)aniline.
Quantitative Data Summary
As no specific degradation kinetics for 3-Methyl-4-(pyridin-4-yl)aniline are publicly available, the following table serves as a template for summarizing results from a forced degradation study. The goal is typically to achieve 5-20% degradation to ensure that the analytical method is challenged without completely destroying the sample.[12]
| Stress Condition | Reagent / Parameters | Duration | % Degradation of Parent | Major Degradation Products (by HPLC Peak Area %) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | e.g., 8.5% | e.g., DP1 (4.2%), DP2 (3.1%) |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | e.g., 15.2% | e.g., DP3 (11.5%) |
| Oxidation | 3% H₂O₂ | 8 hours | e.g., 19.8% | e.g., DP4 [M+16], DP5 [M+16] |
| Thermal | 80°C | 48 hours | e.g., <1.0% | e.g., No significant degradation |
| Photolytic | ICH Q1B Option 2 | 24 hours | e.g., 12.1% | e.g., DP6 (7.8%) |
DP = Degradation Product
Key Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a typical forced degradation study to investigate the stability of 3-Methyl-4-(pyridin-4-yl)aniline.
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
3-Methyl-4-(pyridin-4-yl)aniline
-
HPLC-grade acetonitrile (B52724) and water
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks
-
HPLC or UPLC system with a PDA/UV detector and/or Mass Spectrometer
-
Photostability chamber, calibrated oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Keep at 60°C.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.[10]
-
Thermal Degradation: Store a solution and a solid sample in an oven at 80°C.[14]
-
Photolytic Degradation: Expose a solution and a solid sample to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²). Run a dark control in parallel.[10]
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analysis: Analyze all stressed samples, a time-zero control, and a blank by a stability-indicating HPLC-MS method.
Experimental Workflow Diagram
Caption: General workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. researchgate.net [researchgate.net]
- 13. acdlabs.com [acdlabs.com]
- 14. ijrpp.com [ijrpp.com]
Technical Support Center: Recrystallization of 3-Methyl-4-(pyridin-4-yl)aniline
This technical support guide provides troubleshooting advice and frequently asked questions regarding the recrystallization of 3-Methyl-4-(pyridin-4-yl)aniline, aimed at researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting solvent system for the recrystallization of 3-Methyl-4-(pyridin-4-yl)aniline?
A1: For aromatic amines and pyridine (B92270) derivatives like 3-Methyl-4-(pyridin-4-yl)aniline, a good starting point is to test common single and mixed solvent systems. Recommended single solvents to evaluate include ethanol, methanol, and toluene.[1] Effective mixed solvent systems often consist of a solvent in which the compound is soluble and a miscible solvent in which it is less soluble. Good initial mixed systems to try are ethanol/water, acetone/water, or toluene/hexane.[1] The ideal solvent or solvent system is one in which 3-Methyl-4-(pyridin-4-yl)aniline exhibits high solubility at elevated temperatures and low solubility at room or lower temperatures.[1]
Q2: My compound has oiled out instead of crystallizing. What should I do?
A2: Oiling out occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.[2] If these methods fail, you may need to re-dissolve the oil in a larger volume of the hot solvent and allow it to cool more slowly.[2]
Q3: The recovery of my purified product is very low. What are the potential causes and solutions?
A3: Low recovery can stem from several factors:
-
Using too much solvent: This will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.[1][3]
-
Premature crystallization: If crystals form during hot filtration, product will be lost. To prevent this, preheat your filtration apparatus (funnel, filter paper, and receiving flask).[1][2]
-
Washing with a solvent at the wrong temperature: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.[3]
Q4: My recrystallized product is still colored. How can I remove colored impurities?
A4: If your product remains colored after recrystallization, this indicates the presence of impurities. You can try adding a small amount of activated charcoal to the hot solution before filtration.[1] The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the overall yield.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The rate of cooling is too fast.- The presence of impurities inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration and try cooling again.- Allow the solution to cool to room temperature slowly, then place it in an ice bath.[2][3]- Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.[2] |
| The product crystallizes too quickly, leading to small, impure crystals. | - The solution is too concentrated.- The cooling process is too rapid. | - Add a small amount of additional hot solvent to the solution.- Allow the solution to cool more slowly by insulating the flask or placing it in a warm water bath that is allowed to cool to room temperature.[2] |
| The product appears as a persistent oil. | - The melting point of the solute is below the boiling point of the solvent.- The solution is highly supersaturated. | - Redissolve the oil in more hot solvent and cool slowly.- Consider using a solvent with a lower boiling point.- Attempt to induce crystallization by scratching or seeding.[2] |
| Low yield of the final product. | - Incomplete crystallization.- Using an excessive amount of solvent.- Loss of product during transfer or filtration. | - Ensure the solution is sufficiently cooled to maximize crystal formation.[3]- Use the minimum amount of hot solvent for dissolution.[1][3]- Carefully transfer all material between vessels. Rinse the crystallization flask with a small amount of ice-cold mother liquor and transfer this to the filter. |
Experimental Protocol: Recrystallization of 3-Methyl-4-(pyridin-4-yl)aniline
This protocol provides a general methodology. The optimal solvent and volumes should be determined on a small scale first.
-
Solvent Selection:
-
Place a small amount of the crude 3-Methyl-4-(pyridin-4-yl)aniline into several test tubes.
-
Add a few drops of different potential solvents or solvent mixtures to each tube.
-
Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent while stirring and heating until the solid is completely dissolved.[1]
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Preheat a funnel and a receiving flask.
-
Filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal, if used). This step should be done quickly to prevent premature crystallization.[2]
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]
-
-
Isolation of Crystals:
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them.
-
For final drying, place the crystals in a desiccator.
-
Quantitative Data: Solvent Screening
The following table can be used to record observations during solvent screening experiments for the recrystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
| Solvent/Solvent System | Solubility at Room Temperature | Solubility at Boiling Point | Crystal Formation upon Cooling | Observations |
| Ethanol | ||||
| Methanol | ||||
| Toluene | ||||
| Ethanol/Water (specify ratio) | ||||
| Acetone/Water (specify ratio) | ||||
| Toluene/Hexane (specify ratio) |
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues during recrystallization.
References
Validation & Comparative
A Comparative Guide to 3-Methyl-4-(pyridin-4-yl)aniline and 3-chloro-4-(pyridin-4-yl)aniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two closely related aniline (B41778) derivatives, 3-Methyl-4-(pyridin-4-yl)aniline and 3-chloro-4-(pyridin-4-yl)aniline (B3252328), within the context of medicinal chemistry. While direct, head-to-head experimental comparisons are not extensively available in published literature, this document synthesizes information from studies on analogous compounds to infer their potential activities and guide further research. The focus is on their application as kinase inhibitors, a prominent area for such scaffolds.
Introduction to the 4-(Pyridin-4-yl)aniline (B84086) Scaffold
The 4-(pyridin-4-yl)aniline core is a recognized privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. This structural motif is frequently found in compounds targeting various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer. The pyridine (B92270) ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, while the aniline moiety provides a vector for substitution to modulate potency, selectivity, and pharmacokinetic properties.
Structural Comparison
The key difference between the two molecules lies in the substituent at the 3-position of the aniline ring: a methyl group versus a chlorine atom. This seemingly minor change can significantly impact the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity and drug-like properties.
| Feature | 3-Methyl-4-(pyridin-4-yl)aniline | 3-chloro-4-(pyridin-4-yl)aniline |
| Chemical Structure | ||
| Molecular Formula | C₁₂H₁₂N₂ | C₁₁H₉ClN₂ |
| Molecular Weight | 184.24 g/mol | 204.66 g/mol |
| 3-Position Substituent | Methyl (-CH₃) | Chloro (-Cl) |
| Electronic Effect | Electron-donating (weak) | Electron-withdrawing (weakly deactivating) |
| Lipophilicity (Predicted) | Moderately lipophilic | More lipophilic than the methyl analog |
Inferred Biological Activity and Structure-Activity Relationship (SAR)
Based on published research on similar kinase inhibitors, the nature of the substituent at the 3-position of the aniline ring can have a profound effect on biological activity.
-
3-Methyl-4-(pyridin-4-yl)aniline : The electron-donating nature of the methyl group may influence the basicity of the aniline nitrogen. In the context of kinase inhibition, this can affect the strength of the hydrogen bond interaction with the kinase hinge region. Some studies on related aniline derivatives suggest that small alkyl substituents can be well-tolerated and may enhance binding through favorable van der Waals interactions within a hydrophobic pocket of the ATP-binding site.
-
3-chloro-4-(pyridin-4-yl)aniline : The substitution of a chlorine atom is a common strategy in medicinal chemistry. The electron-withdrawing nature of chlorine can modulate the pKa of the aniline, potentially impacting its binding characteristics. Halogen atoms, including chlorine, can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity and specificity. Furthermore, the introduction of a chlorine atom often increases lipophilicity, which can affect cell permeability and metabolic stability. Studies on aniline-based kinase inhibitors have shown that halogen substituents can be important for biological activity.[1]
Data Presentation: Comparative Biological Data (Inferred)
| Kinase Target | 3-Methyl-4-(pyridin-4-yl)aniline IC₅₀ (nM) | 3-chloro-4-(pyridin-4-yl)aniline IC₅₀ (nM) |
| EGFR | Data not available | Data not available |
| VEGFR2 | Data not available | Data not available |
| Src | Data not available | Data not available |
| Abl | Data not available | Data not available |
Experimental Protocols
To directly compare the biological activity of these two compounds, the following experimental protocols would be essential.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase using a luminescence-based assay.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate
-
ATP
-
Test compounds (3-Methyl-4-(pyridin-4-yl)aniline and 3-chloro-4-(pyridin-4-yl)aniline) dissolved in DMSO
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Add the kinase and substrate mixture to each well of the 384-well plate.
-
Add the serially diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the appropriate reagent from the assay kit.
-
Incubate at room temperature for the recommended time.
-
Add the detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for the recommended time.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to positive and negative controls and determine the IC₅₀ value.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the anti-proliferative effect of the test compounds on a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549, HCT116)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound dilutions. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours in a CO₂ incubator.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a simplified, generic receptor tyrosine kinase (RTK) signaling pathway, which is a common target for inhibitors based on the 4-(pyridin-4-yl)aniline scaffold.
References
comparing biological activity of kinase inhibitors from different pyridyl aniline precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of kinase inhibitors originating from different pyridyl aniline (B41778) precursors. The focus is on inhibitors targeting key kinases implicated in cancer progression, such as VEGFR-2, c-Met, and others within the PI3K/Akt signaling cascade. This document summarizes quantitative biological data, details relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows to support the design and development of novel therapeutic agents.
Comparative Biological Activity of Pyridyl Aniline-Based Kinase Inhibitors
The pyridyl aniline scaffold is a cornerstone in the design of potent and selective kinase inhibitors. Variations in the pyridyl and aniline precursors, as well as substitutions on these rings, significantly influence the inhibitory activity and selectivity of the resulting compounds. This section presents a comparative summary of the biological activities of several classes of pyridyl aniline-based kinase inhibitors against key oncogenic kinases.
Anilinopyrimidine Derivatives as Dual c-Met and VEGFR-2 Inhibitors
Anilinopyrimidine-based compounds have been extensively investigated as dual inhibitors of c-Met and VEGFR-2, two critical receptor tyrosine kinases involved in tumor angiogenesis and proliferation.[1] The general structure consists of a substituted aniline moiety linked to a pyrimidine (B1678525) ring.
| Compound ID | R Group (Aniline) | c-Met IC50 (nM)[2] | VEGFR-2 IC50 (nM)[2] |
| 3a | H | 8.8 | 16.0 |
| 3b | p-F | 7.9 | 14.0 |
| 3g | 2-F, p-F | 13.1 | 4.0 |
| 3h | 3-F, p-F | 6.7 | 6.0 |
| 18a | H (pyridine core) | 3.8 | 16.0 |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug required for 50% inhibition in vitro.
The data indicates that substitutions on the aniline ring, particularly with fluorine atoms, can modulate the inhibitory potency against both c-Met and VEGFR-2.[2]
Pyridine and Thieno[2,3-b]pyridine (B153569) Analogues as PIM-1 Kinase Inhibitors
PIM-1 is a serine/threonine kinase that plays a role in cell survival and proliferation. Pyridine and thieno[2,3-b]pyridine analogues have demonstrated potent inhibitory activity against PIM-1.
| Compound ID | Chemical Series | Target Kinase | IC50 (µM) |
| 5b | Pyridine | PIM-1 | 0.044 |
| 8d | Thieno[2,3-b]pyridine | PIM-1 | 0.019 |
| 10c | Pyridone | PIM-1 | 0.128 |
| 15e | S-alkyl | PIM-1 | 0.083 |
Isothiazolo[4,3-b]pyridine Derivatives as PIKfyve Kinase Inhibitors
PIKfyve is a lipid kinase involved in intracellular membrane trafficking. Isothiazolo[4,3-b]pyridine derivatives have emerged as potent inhibitors of PIKfyve.[3]
| Compound ID | R Group (3-pyridinyl) | PIKfyve IC50 (nM)[3] |
| 7i | 5-methyl | 2 |
| 7l | 5-methoxy | 3 |
| 7h | 4-methoxy | 590 |
| 7o | 6-methoxy | 19 |
The position of electron-donating groups on the pyridinyl ring significantly impacts the inhibitory potency against PIKfyve.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental results. The following sections outline the key assays used to evaluate the biological activity of the discussed kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, providing a highly sensitive measure of kinase activity.[4][5][6]
Materials:
-
Purified kinase (e.g., c-Met, VEGFR-2)
-
Kinase-specific substrate
-
Test compounds (pyridyl aniline derivatives)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.[4]
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of a white assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase. Incubate the plate at 30°C for 60 minutes.[4]
-
Termination of Kinase Reaction and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate the plate at room temperature for 40 minutes.[5]
-
Luminescence Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[5]
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8]
Materials:
-
Cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Cell culture medium
-
Test compounds (pyridyl aniline derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used for background correction.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of the research. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general workflow for kinase inhibitor discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unambiguous Structure Determination: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 3-Methyl-4-(pyridin-4-yl)aniline Analogues
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides a comparative analysis of single-crystal X-ray crystallography against common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural validation of aromatic compounds, exemplified by analogues of 3-Methyl-4-(pyridin-4-yl)aniline.
While a crystal structure for 3-Methyl-4-(pyridin-4-yl)aniline itself is not publicly available, this guide utilizes data from a closely related analogue, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline , for which a comprehensive dataset including X-ray crystallography and spectroscopic analysis has been published. This allows for a direct and practical comparison of the insights provided by each technique.[1]
Comparative Analysis of Structural Elucidation Techniques
The following table summarizes the type of information obtained from each analytical method for 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, demonstrating the complementary nature of these techniques.
| Analytical Technique | Information Obtained |
| Single-Crystal X-ray Crystallography | Provides the definitive three-dimensional arrangement of atoms in the crystalline state. Determines bond lengths, bond angles, and intermolecular interactions. For 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, it confirms the connectivity and conformation of the molecule in the solid state. |
| ¹H and ¹³C NMR Spectroscopy | Elucidates the chemical environment of hydrogen and carbon atoms, respectively. Provides information on the connectivity of atoms and the number of different types of protons and carbons. For the example compound, NMR confirms the presence of the pyridyl and chlorophenyl rings and the ethyl linker.[1] |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of molecular bonds. For the analogue, IR spectroscopy would show characteristic peaks for N-H, C-H (aromatic and aliphatic), C=C, and C-N bonds.[1] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, mass spectrometry confirms the molecular mass and the presence of a chlorine atom through its isotopic pattern.[1] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the data and appreciating the strengths of each technique.
Single-Crystal X-ray Diffraction Protocol:
-
Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent, often through slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined to best fit the experimental data.
Spectroscopic Analysis Protocols:
-
NMR Spectroscopy: A small amount of the sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The sample is then irradiated with radio waves, and the absorption of energy by the atomic nuclei is detected.
-
IR Spectroscopy: A sample is placed in the path of an infrared beam. The amount of radiation absorbed by the sample at different frequencies is measured to generate an IR spectrum.
-
Mass Spectrometry: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The abundance of each ion is then detected.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for structure determination using single-crystal X-ray crystallography.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Conclusion
While spectroscopic methods like NMR, IR, and MS are indispensable for the initial characterization and confirmation of a compound's synthesis, single-crystal X-ray crystallography stands as the gold standard for unambiguous structural validation. It provides a level of detail regarding the precise three-dimensional arrangement of atoms that is unattainable by other techniques. For drug development and materials science, where structure-activity and structure-property relationships are paramount, the definitive insights from X-ray crystallography are invaluable. The combination of these techniques provides a comprehensive and robust approach to the structural elucidation of novel chemical entities.
References
Comparative Analysis of Bioactive Compounds Structurally Related to 3-Methyl-4-(pyridin-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the biological activity of compounds synthesized from 3-methyl-4-(pyridin-4-yl)aniline is not extensively available in the current body of scientific literature, the core structure, which features a substituted aniline (B41778) linked to a pyridine (B92270) ring, is a well-recognized pharmacophore in medicinal chemistry. This guide provides a comparative overview of the biological activities of structurally similar compounds, offering insights into the potential therapeutic applications of derivatives of 3-methyl-4-(pyridin-4-yl)aniline. The data presented here is drawn from studies on related anilino-pyridine and anilino-pyrimidine scaffolds, which have demonstrated significant potential as anticancer and antimicrobial agents.
Anticancer Activity: A Look at Related Anilino-Pyrimidines and Triazolopyrimidines
Derivatives of anilino-pyrimidine and related heterocyclic systems have been a focus of anticancer drug discovery due to their ability to interfere with key cellular processes in cancer cells, such as cell cycle progression and apoptosis.
A series of 4-anilino-2-(2-pyridyl)pyrimidines has been identified as potent inducers of apoptosis.[1] Structure-activity relationship (SAR) studies on these compounds revealed that substitutions on the anilino ring significantly influence their pro-apoptotic activity.[1] Similarly, a series of 2-anilino-triazolopyrimidines has been investigated as inhibitors of tubulin polymerization, a critical process for cell division, making them attractive antimitotic agents.[2]
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity of representative anilino-pyrimidine and anilino-triazolopyrimidine derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Core Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | 4-Anilino-2-(2-pyridyl)pyrimidine | T47D (Breast) | Not specified as IC50, but induced G2/M arrest and apoptosis | [1] |
| 3a | 2-Anilino-triazolopyrimidine | MDA-MB-231 (Breast) | > 10 | [2] |
| HeLa (Cervix) | > 10 | [2] | ||
| A549 (Lung) | > 10 | [2] | ||
| HT-29 (Colon) | 1.02 | [2] | ||
| 3b | 2-(Pyridin-3-ylamino)-triazolopyrimidine | MDA-MB-231 (Breast) | > 10 | [2] |
| HeLa (Cervix) | > 10 | [2] | ||
| A549 (Lung) | > 10 | [2] | ||
| HT-29 (Colon) | 3.42 | [2] | ||
| CA-4 (Reference) | Combretastatin A-4 | MDA-MB-231 (Breast) | 0.003 | [2] |
| HeLa (Cervix) | 0.002 | [2] | ||
| A549 (Lung) | 0.003 | [2] | ||
| HT-29 (Colon) | 0.002 | [2] |
Note: The IC50 values highlight the importance of the specific heterocyclic core and the substitution patterns on the anilino and pyridine/pyrimidine rings for potent anticancer activity.
Antimicrobial Activity: Insights from Pyridine-Containing Heterocycles
The pyridine moiety is a common feature in many antimicrobial agents. Its presence can enhance the efficacy and modulate the spectrum of activity of these compounds.
Novel antimicrobial agents incorporating a pyridine-1,2,4-triazole-3-thione-hydrazone scaffold have been synthesized and evaluated for their activity against a range of bacteria and fungi.[3] Additionally, a series of 3-(pyridin-3-yl)-2-oxazolidinone derivatives have shown promise as antibacterial agents, particularly against Gram-positive bacteria.[4]
Comparative Antimicrobial Potency
The following table presents the minimum inhibitory concentration (MIC) values for representative pyridine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Core Scaffold | Microbial Strain | MIC (µg/mL) | Reference |
| 9 | Pyridine-1,2,4-triazole-3-thione-hydrazone | Escherichia coli | > 128 | [3] |
| Staphylococcus aureus | 64 | [3] | ||
| Mycobacterium luteum | 32 | [3] | ||
| Candida tenuis | 128 | [3] | ||
| Aspergillus fumigatus | > 128 | [3] | ||
| 13 | Pyridine-1,2,4-triazole-3-thione-hydrazone | Escherichia coli | 64 | [3] |
| Staphylococcus aureus | 32 | [3] | ||
| Mycobacterium luteum | 16 | [3] | ||
| Candida tenuis | 64 | [3] | ||
| Aspergillus fumigatus | > 128 | [3] | ||
| 15 | Pyridine-1,2,4-triazole-3-thione-hydrazone | Escherichia coli | 32 | [3] |
| Staphylococcus aureus | 16 | [3] | ||
| Mycobacterium luteum | 8 | [3] | ||
| Candida tenuis | 32 | [3] | ||
| Aspergillus fumigatus | 128 | [3] | ||
| 17 | Pyridine-1,2,4-triazole-3-thione-hydrazone | Escherichia coli | 128 | [3] |
| Staphylococcus aureus | 64 | [3] | ||
| Mycobacterium luteum | 32 | [3] | ||
| Candida tenuis | 128 | [3] | ||
| Aspergillus fumigatus | > 128 | [3] | ||
| 21b | 3-(Pyridin-3-yl)-2-oxazolidinone | S. aureus (ATCC25923) | 2 | [4] |
| S. pneumonia (ATCC49619) | 4 | [4] | ||
| E. faecalis (ATCC29212) | 8 | [4] | ||
| B. subtilis (ATCC6633) | 4 | [4] | ||
| S. xylosus (ATCC35924) | 2 | [4] | ||
| 21d | 3-(Pyridin-3-yl)-2-oxazolidinone | S. aureus (ATCC25923) | 4 | [4] |
| S. pneumonia (ATCC49619) | 8 | [4] | ||
| E. faecalis (ATCC29212) | 4 | [4] | ||
| B. subtilis (ATCC6633) | 2 | [4] | ||
| S. xylosus (ATCC35924) | 4 | [4] | ||
| Linezolid (Reference) | Oxazolidinone | S. aureus (ATCC25923) | 2 | [4] |
| S. pneumonia (ATCC49619) | 2 | [4] | ||
| E. faecalis (ATCC29212) | 2 | [4] | ||
| B. subtilis (ATCC6633) | 4 | [4] | ||
| S. xylosus (ATCC35924) | 2 | [4] |
Note: The data indicates that specific structural modifications to the pyridine-containing scaffold can lead to potent and selective antimicrobial activity.
Experimental Protocols
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the anilino-triazolopyrimidine derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
-
Cell Seeding: Human cancer cell lines (MDA-MB-231, HeLa, A549, and HT-29) were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentrations (MICs) of the pyridine derivatives were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured overnight, and the inoculum was prepared to a standardized concentration.
-
Serial Dilution: The test compounds were serially diluted in appropriate broth medium in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the standardized microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Visualizing Potential Mechanisms and Workflows
The following diagrams illustrate a hypothetical signaling pathway that could be targeted by anticancer compounds with an anilino-pyridine-like structure and a general workflow for screening such compounds for biological activity.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by an anilino-pyridine derivative.
Caption: General workflow for the synthesis and biological screening of novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
3-Methyl-4-(pyridin-4-yl)aniline: A Superior Building Block for Kinase Inhibitor Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. 3-Methyl-4-(pyridin-4-yl)aniline has emerged as a valuable and versatile building block, particularly in the development of potent kinase inhibitors. This guide provides a comparative analysis of 3-Methyl-4-(pyridin-4-yl)aniline against other synthetic building blocks, supported by experimental data, to highlight its advantages in performance and application.
Superior Performance in the Synthesis of Kinase Inhibitors
The pyridine-aniline scaffold is a well-established pharmacophore in a multitude of kinase inhibitors, owing to its ability to form key interactions within the ATP-binding site of various kinases. The introduction of a methyl group at the 3-position of the aniline (B41778) ring in 3-Methyl-4-(pyridin-4-yl)aniline offers distinct advantages over its unsubstituted counterpart, 4-(pyridin-4-yl)aniline, and other analogues. This substitution can influence the molecule's conformational rigidity, lipophilicity, and metabolic stability, often leading to improved potency and pharmacokinetic properties of the final drug candidate.
A notable example of the successful application of a similar core scaffold is in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor. While direct comparative studies are limited, the synthesis of Nilotinib analogues demonstrates the utility of the substituted aniline moiety in achieving high-yield chemical transformations and potent biological activity.
Comparative Synthetic Yields
The following table summarizes the yields of key reaction steps in the synthesis of kinase inhibitors using building blocks analogous to 3-Methyl-4-(pyridin-4-yl)aniline. The data is compiled from studies on the synthesis of Nilotinib and its derivatives, showcasing the efficiency of coupling reactions involving substituted anilines.
| Building Block/Intermediate | Reaction Type | Product | Yield (%) | Reference |
| 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | Amide Coupling | Nilotinib Analogue 2 | 49% | [1] |
| 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | Amide Coupling | Nilotinib Analogue 3 | 51% | [1] |
| 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline | Amide Coupling | Cabozantinib | High | [2] |
| 3-(2-chloropyridin-4-yl)oxyaniline | Suzuki Coupling | Biaryl Ether Intermediate | Good |
Note: Yields are highly dependent on specific reaction conditions and substrates. The data presented provides a representative comparison based on available literature.
Enhanced Biological Activity: A Case Study in p38 MAP Kinase Inhibition
The 3-methyl-4-(pyridin-4-yl)aniline scaffold is a key component in the design of inhibitors targeting the p38 MAP kinase signaling pathway, which is implicated in inflammatory diseases and cancer. The methyl group can provide beneficial steric interactions within the kinase's binding pocket, leading to enhanced inhibitory activity.
Comparative Biological Data (IC50 Values)
The table below presents the half-maximal inhibitory concentration (IC50) values for various kinase inhibitors, highlighting the potency achieved with structures containing the pyridinyl-aniline motif and its derivatives.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Pyridinylquinoxaline derivative 6f | p38α MAP Kinase | 81 | [3] |
| Pyrido[2,3-b]pyrazine derivative 9e | p38α MAP Kinase | 38 | [3] |
| Pyridine (B92270) bioisostere of Cabozantinib (Cmpd 4) | c-Met | 4.9 | |
| Cabozantinib | c-Met | 5.4 | |
| SB203580 (Reference p38 inhibitor) | p38α MAP Kinase | ~500 |
These data underscore the potential of molecules derived from substituted pyridinyl-anilines to exhibit potent and selective kinase inhibition.
Experimental Protocols
Detailed methodologies for key synthetic transformations are crucial for reproducibility and adaptation in research settings.
General Experimental Protocol for Suzuki Coupling
The Suzuki-Miyaura cross-coupling is a fundamental reaction for creating the C-C bond between the pyridine and aniline rings.
Materials:
-
3-Methyl-4-haloaniline (e.g., 4-bromo-3-methylaniline)
-
Pyridine-4-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
Procedure:
-
To a dried reaction flask, add 3-methyl-4-haloaniline (1.0 equiv.), pyridine-4-boronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst (0.01-0.05 equiv.) and the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate (B86663) (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Experimental Protocol for Amide Coupling in Kinase Inhibitor Synthesis
This protocol outlines the final amide bond formation, a common step in the synthesis of many kinase inhibitors.
Materials:
-
Carboxylic acid intermediate (e.g., 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid)
-
Amine intermediate (e.g., a derivative of 3-Methyl-4-(pyridin-4-yl)aniline)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., DIPEA or Et₃N)
-
Solvent (e.g., DMF or CH₂Cl₂)
Procedure:
-
Dissolve the carboxylic acid intermediate (1.0 equiv.) in the anhydrous solvent.
-
Add the coupling agent (1.1-1.5 equiv.) and the base (2.0-3.0 equiv.) and stir for a few minutes at room temperature.
-
Add the amine intermediate (1.0-1.2 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
Visualizing the Molecular Landscape
Understanding the biological context in which these synthetic building blocks are applied is crucial for rational drug design.
p38 MAP Kinase Signaling Pathway
The following diagram illustrates a simplified representation of the p38 MAP Kinase signaling pathway, a key target for inhibitors synthesized using 3-Methyl-4-(pyridin-4-yl)aniline and its analogues.
Caption: Simplified p38 MAP Kinase signaling pathway and the point of intervention for inhibitors.
General Synthetic Workflow
The synthesis of kinase inhibitors often follows a structured workflow, from initial building block selection to final biological evaluation.
Caption: A general workflow for the synthesis and evaluation of kinase inhibitors.
Conclusion
3-Methyl-4-(pyridin-4-yl)aniline stands out as a superior building block for the synthesis of kinase inhibitors. Its strategic methylation offers the potential for enhanced biological activity and favorable physicochemical properties in the resulting drug candidates. The successful incorporation of this and analogous scaffolds into potent inhibitors of clinically relevant kinases, such as p38 MAP kinase and c-Met, validates its utility in drug discovery and development. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to leverage the advantages of this key synthetic intermediate.
References
Comparative Guide to Structural Analogues of 3-Methyl-4-(pyridin-4-yl)aniline for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of structural analogues of 3-Methyl-4-(pyridin-4-yl)aniline for the synthesis of kinase inhibitors. Due to a lack of extensive publicly available data on the specific 3-methyl substituted scaffold, this guide focuses on closely related 4-(pyridin-4-yl)aniline (B84086) and N-(pyridin-4-ylmethyl)aniline derivatives that have been explored as potent inhibitors of various kinases implicated in cancer and other diseases. The information presented herein is compiled from various studies to facilitate the rational design and development of novel kinase inhibitors.
Introduction to 4-(Pyridin-4-yl)aniline Scaffolds in Kinase Inhibition
The 4-(pyridin-4-yl)aniline core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of kinase inhibitors. The pyridine (B92270) ring can act as a hinge-binding motif, interacting with the ATP-binding site of kinases, while the aniline (B41778) moiety provides a vector for substitution to enhance potency, selectivity, and pharmacokinetic properties. Modifications on both the aniline and pyridine rings have led to the discovery of inhibitors targeting key kinases in oncogenic signaling pathways, including VEGFR, JNK, and PI3K.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the kinase inhibitory activity (IC50) of representative structural analogues. It is important to note that direct comparisons should be made with caution due to variations in assay conditions between studies.
| Compound ID | Core Scaffold | Substitution | Target Kinase | IC50 (µM) | Reference |
| 1 | 4-(Pyrazol-3-yl)-pyrimidine | 2-Anilino | JNK3 | 0.63 | [1] |
| 2 | 4-(Pyrazol-3-yl)-pyridine | 2-Anilino | JNK3 | 0.16 | [1] |
| 3 | 4-(Pyrazol-3-yl)-pyridine | 2-Anilino, 5-Chloro | JNK3 | 0.08 | [1] |
| 4 | 3-(Pyridin-4-yl)-1H-indole | 6-Amino | PI3K | Not specified | [2] |
| 5 | N-(pyridin-4-ylmethyl)aniline | (Designed) | KDR (VEGFR-2) | Not specified (in silico) | [3] |
Note: The data presented is a selection from available literature and is intended to be representative. For full details, please consult the cited references.
Structure-Activity Relationships (SAR)
Based on studies of related scaffolds, the following SAR observations can guide the design of novel inhibitors based on the 3-Methyl-4-(pyridin-4-yl)aniline core:
-
Pyridine/Pyrimidine (B1678525) Core: The nitrogen atom in the pyridine or pyrimidine ring is crucial for hinge-binding. The substitution of a pyrimidine core with a pyridine core has been shown to increase potency against JNK3.[1]
-
Aniline Substitutions: Modifications on the aniline ring significantly impact potency and selectivity. The introduction of small, electron-withdrawing groups, such as chlorine at the 5-position of the pyridine ring in 4-(pyrazol-3-yl)-pyridine analogues, can enhance inhibitory activity.[1]
-
Scaffold Rigidity: The fusion of the aniline to an indole (B1671886) ring system, as seen in 3-(pyridin-4-yl)-1H-indol-6-amine analogs, creates a more rigid scaffold that can be optimized for potent and selective kinase inhibition.[2]
Experimental Protocols
General Synthesis of 4-(Pyrazol-3-yl)-pyridine Analogues[1]
A common synthetic route involves a Suzuki coupling to introduce the pyrazole (B372694) ring, followed by the introduction of the substituted aniline.
Step 1: Suzuki Coupling A mixture of a dihalopyridine (e.g., 2,5-dichloropyridine), a pyrazole boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) in a suitable solvent (e.g., dioxane/water) is heated under an inert atmosphere.
Step 2: Nucleophilic Aromatic Substitution The resulting chloropyridine-pyrazole intermediate is then reacted with the desired substituted aniline in the presence of an acid catalyst (e.g., HCl) or under palladium-catalyzed Buchwald-Hartwig amination conditions.
In Vitro Kinase Inhibition Assay (General Protocol)[2]
1. Reagents and Materials:
- Purified recombinant kinase
- Kinase-specific substrate
- ATP
- Test compounds (dissolved in DMSO)
- Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates
2. Procedure:
- Serially dilute test compounds in DMSO.
- Add a small volume of the diluted compound solution to the wells of a 384-well plate.
- Add the kinase enzyme to each well and incubate briefly at room temperature.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
- Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Visualizations
The following diagrams illustrate a general kinase inhibitor discovery workflow and a simplified representation of a common signaling pathway targeted by these inhibitors.
Caption: General workflow for kinase inhibitor drug discovery.
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. De novo design of N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors: 3D-QSAR, molecular fragment replacement, protein-ligand interaction fingerprint, and ADMET prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 3-Methyl-4-(pyridin-4-yl)aniline Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a cornerstone of innovation. This guide provides a comparative analysis of experimental data and methodologies for verifying the structure of 3-Methyl-4-(pyridin-4-yl)aniline and its derivatives, crucial scaffolds in medicinal chemistry.
This technical guide delves into the essential spectroscopic and crystallographic techniques used to unequivocally determine the molecular structure of 3-Methyl-4-(pyridin-4-yl)aniline and its analogues. By presenting a combination of experimental protocols, comparative data, and workflow visualizations, this document aims to equip researchers with the necessary tools to confidently confirm the constitution of these synthetically important molecules.
Comparative Spectroscopic and Physical Data
The structural elucidation of 3-Methyl-4-(pyridin-4-yl)aniline and its related derivatives relies on a suite of analytical techniques. The table below summarizes key identification and spectroscopic data for the parent compound and two closely related analogues, providing a baseline for comparison.
| Property | 3-Methyl-4-(pyridin-4-yl)aniline | 4-[(Pyridin-4-yl)methyl]aniline | 4-(Pyridin-4-yl)aniline |
| Molecular Formula | C₁₂H₁₂N₂ | C₁₂H₁₂N₂ | C₁₁H₁₀N₂ |
| Molecular Weight | 184.24 g/mol | 184.24 g/mol | 170.21 g/mol |
| ¹H NMR (DMSO-d₆) | Data not publicly available | See detailed spectrum in protocol section. | δ 8.81 (s, 2H), 8.25 (s, 2H), 7.76 (d, J=8.7 Hz, 2H), 6.87 (m, 2H), 2.09 (s, 2H)[1] |
| ¹³C NMR | Data not publicly available | See detailed spectrum in protocol section. | Data not publicly available |
| Mass Spec (ESI-MS) | Predicted [M+H]⁺: 185.1073 | Observed [M]⁺: 184 | Observed [M+H]⁺: 171[1] |
| CAS Number | 82160-27-8 | 27692-74-6 | 13296-04-3 |
Experimental Protocols for Structural Elucidation
Detailed and reproducible experimental protocols are paramount for accurate structural confirmation. The following sections outline standard procedures for the synthesis and characterization of 3-Methyl-4-(pyridin-4-yl)aniline derivatives.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
A common and effective method for the synthesis of 4-aryl anilines is the Suzuki-Miyaura cross-coupling reaction. This protocol is adapted for the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline.
Materials:
-
Pyridine-4-boronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-3-methylaniline (1.0 eq) and pyridine-4-boronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol.
-
Add potassium carbonate (2.0 eq) dissolved in a minimal amount of water.
-
Degas the mixture by bubbling nitrogen gas through the solution for 15 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer.
-
Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the synthesized compounds.
-
For GC-MS, the sample is introduced into the gas chromatograph, and the resulting mass spectrum shows the molecular ion peak.
-
For ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer to observe the protonated molecular ion peak [M+H]⁺.
X-ray Crystallography:
-
Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system.
-
Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
-
The crystal structure is solved and refined using standard crystallographic software to determine bond lengths, bond angles, and the overall three-dimensional structure.
Visualization of the Structural Confirmation Workflow
The process of confirming the structure of a newly synthesized 3-Methyl-4-(pyridin-4-yl)aniline derivative follows a logical progression of steps, as illustrated in the diagram below.
Caption: A flowchart illustrating the key stages in the synthesis and structural confirmation of 3-Methyl-4-(pyridin-4-yl)aniline derivatives.
This comprehensive approach, combining robust synthetic methods with a battery of analytical techniques, ensures the unambiguous determination of the molecular structure of 3-Methyl-4-(pyridin-4-yl)aniline derivatives, paving the way for their further investigation and application in drug discovery and development.
References
Safety Operating Guide
Essential Guidance for the Safe Disposal of 3-Methyl-4-(pyridin-4-yl)aniline
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of 3-Methyl-4-(pyridin-4-yl)aniline, a compound often used as a drug intermediate.
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Methyl-4-(pyridin-4-yl)aniline (CAS No. 82160-27-8) was not located. The following disposal procedures are based on SDSs for structurally similar compounds, including aniline (B41778) and 4-(pyridin-4-yl)aniline. It is imperative that a thorough risk assessment is conducted by qualified personnel before handling and disposing of this chemical.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that all necessary personal protective equipment is worn to prevent exposure. This compound is presumed to be toxic if swallowed, in contact with skin, or if inhaled, and may cause serious eye damage and skin irritation.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles and a face shield. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1] |
| Skin and Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. |
II. Spill Containment and Cleanup
In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination.
-
Evacuate Personnel: Evacuate personnel to safe areas and ensure adequate ventilation.[1]
-
Contain Spill: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2] Discharge into the environment must be avoided.[2]
-
Absorb Spill: Use personal protective equipment.[1] Avoid dust formation.[1] Sweep up and shovel.[1] Pick up and arrange disposal without creating dust.[1] Keep in suitable, closed containers for disposal.[1]
-
Decontaminate Area: After the material has been collected, decontaminate the area with a suitable cleaning agent.
III. Disposal Procedures
Waste disposal must be conducted in accordance with all federal, state, and local environmental regulations.
-
Waste Classification: This material should be considered hazardous waste.
-
Containerization:
-
Collect waste in a designated, properly labeled, and sealed container.
-
The container should be compatible with the chemical.
-
-
Disposal Method:
-
Dispose of contents/container to an approved waste disposal plant.
-
Do not dispose of waste into the sewer system.
-
Contaminated packaging should be disposed of as unused product.[3]
-
IV. Experimental Protocols
While no specific experimental protocols for the disposal of 3-Methyl-4-(pyridin-4-yl)aniline were found, the general principles of chemical waste neutralization and disposal for aromatic amines and pyridines should be followed. These protocols are typically developed in-house and are specific to the waste streams generated in a particular laboratory.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of 3-Methyl-4-(pyridin-4-yl)aniline.
References
Essential Safety and Operational Protocols for Handling 3-Methyl-4-(pyridin-4-yl)aniline
For Research Use Only.
This guide provides immediate, essential safety and logistical information for the handling of 3-Methyl-4-(pyridin-4-yl)aniline, including detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and disposal plans. This information is based on the known hazards of structurally similar compounds, such as aromatic amines and pyridine (B92270) derivatives, in the absence of a specific Safety Data Sheet (SDS) for the named compound. Aromatic amines and pyridines are potentially hazardous and should be handled with care.[1][2][3][4]
Hazard Assessment
Hazard classifications for a similar compound, 3-pyridin-4-ylaniline, include:
-
Acute toxicity (Oral)
-
Serious eye irritation
Personal Protective Equipment (PPE)
A comprehensive PPE plan is essential to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.[4]
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical fume hood or ventilated balance enclosure. | Nitrile or neoprene gloves (double-gloving recommended). | Safety glasses with side shields or chemical splash goggles. | N95/FFP2 respirator or higher, depending on the quantity and potential for dust.[4] | Lab coat. |
| Solution Preparation | Chemical fume hood. | Nitrile or neoprene gloves.[3][7] | Chemical splash goggles or a face shield.[7] | Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate.[1][2] | Chemical-resistant lab coat. |
| Reaction/Experimentation | Chemical fume hood. | Nitrile or neoprene gloves. | Chemical splash goggles and face shield. | Ensure adequate ventilation. | Chemical-resistant and flame-retardant lab coat.[7] |
| Waste Disposal | Chemical fume hood. | Nitrile or neoprene gloves. | Chemical splash goggles. | Ensure adequate ventilation. | Chemical-resistant lab coat. |
Experimental Protocol: Safe Handling and Disposal
This protocol outlines the procedural, step-by-step guidance for the safe handling and disposal of 3-Methyl-4-(pyridin-4-yl)aniline.
1. Preparation and Handling:
-
Ventilation: Always handle 3-Methyl-4-(pyridin-4-yl)aniline in a certified chemical fume hood to minimize inhalation exposure.[3][6]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces as pyridine derivatives can be flammable.[7][8][9]
-
Personal Protective Equipment: Before handling, ensure all recommended PPE is worn correctly.
2. Spill Management:
-
Evacuation: Evacuate all non-essential personnel from the spill area.[4]
-
Containment and Cleanup: For small spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[6][7] Collect the material in a sealed, labeled container for disposal.[6] Do not allow the spillage to enter drains or water courses.[7]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.[4]
3. First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. Seek medical attention if symptoms persist.[1]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and water.[1] Remove contaminated clothing.
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]
Disposal Plan
Proper disposal of 3-Methyl-4-(pyridin-4-yl)aniline and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Containerization: All waste materials, including contaminated PPE and absorbent materials, must be placed in clearly labeled, sealed containers.[7]
-
Disposal Route: Dispose of the hazardous waste through a licensed professional waste disposal service, following all local, state, and federal regulations.[7]
Workflow for Safe Handling
Caption: Workflow for the safe handling of 3-Methyl-4-(pyridin-4-yl)aniline.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. benchchem.com [benchchem.com]
- 5. angenechemical.com [angenechemical.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. benchchem.com [benchchem.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. thermofishersci.in [thermofishersci.in]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
